3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Description
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Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFDIFLMMLWKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368468 | |
| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-62-9 | |
| Record name | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Introduction
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a key pharmaceutical intermediate, most notably in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Roflumilast is approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[2][3] Beyond its role as a synthetic precursor, this benzoic acid derivative has demonstrated biological activity, showing potential in attenuating pulmonary fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance for researchers and professionals in drug development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 162401-62-9 | [1][5][6][7][8] |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [1][5][7][8] |
| Molecular Weight | 258.22 g/mol | [1][5][6][7][8] |
| Appearance | White to Off-White Solid | [2][9] |
| Melting Point | 118-120 °C | [2][6] |
| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [6][10] |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [2][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][6] |
| pKa | 3.87 ± 0.10 (Predicted) | [2] |
| SMILES | C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F | [1][5][8] |
| InChI Key | IGFDIFLMMLWKKY-UHFFFAOYSA-N | [5][7][8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of its corresponding aldehyde.[2][10]
Protocol:
-
Dissolution: Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[2]
-
Addition of Oxidant: To the solution, add a solution of sodium chlorite (8.2 g, 75 mmol) dissolved in water (15 ml).[2]
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[2]
-
Precipitation: Add water (300 ml) to the mixture to precipitate the solid product.[2]
-
Isolation and Drying: Filter the resulting solid and dry it at 40°C under vacuum to yield the final product.[2][6]
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Role as an Intermediate for PDE4 Inhibitors
This compound is a well-established intermediate in the preparation of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 enzymes are primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[11][12] By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a reduction in inflammatory responses.[13] This mechanism is central to its therapeutic effects in inflammatory diseases like COPD.[12][13]
Caption: Mechanism of action for PDE4 inhibitors like Roflumilast.
Inhibition of TGF-β/Smad Signaling Pathway
Recent studies have revealed that this compound itself possesses biological activity.[4] It has been shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung cells.[2][4] The downstream signaling of TGF-β1 is heavily reliant on the Smad pathway.[4] Upon TGF-β1 binding to its receptor, Smad2 and Smad3 proteins are phosphorylated. These then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression, promoting fibrosis.[4] The compound has been observed to significantly reduce the phosphorylation of Smad2/3, thereby blocking this pro-fibrotic signaling cascade.[2][4]
Caption: Inhibition of the TGF-β/Smad signaling pathway by the title compound.
Protocol for In Vitro EMT Inhibition Assay
The following protocol is based on studies evaluating the compound's effect on TGF-β1-induced EMT in A549 lung epithelial cells.[4]
Objective: To determine if this compound can inhibit the cellular changes associated with EMT induced by TGF-β1.
Methodology:
-
Cell Culture: Culture A549 human lung epithelial cells in an appropriate medium until they reach a suitable confluency.
-
Induction of EMT: Stimulate the A549 cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.[4]
-
Treatment: Concurrently treat separate groups of TGF-β1-stimulated cells with varying concentrations of this compound.
-
Western Blot Analysis: After the treatment period, lyse the cells and collect the protein. Perform Western blot analysis to measure the expression levels of key EMT markers.
-
Analysis of Signaling: To confirm the mechanism, measure the levels of phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3. A reduction in the p-Smad2/3 to total Smad2/3 ratio would indicate pathway inhibition.[2][4]
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | 162401-62-9 [chemicalbook.com]
- 3. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 162401-62-9 [m.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound 162401-62-9 [sigmaaldrich.com]
- 9. Roflumilast Related Compound D (3-(Cyclopropylmethoxy)-4-(… [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Guide: Structure Elucidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] The document details the compound's chemical and physical properties, provides spectroscopic data for its characterization, outlines a common synthetic protocol, and describes a standard workflow for its structural verification. Furthermore, it explores the compound's biological significance, particularly its role as an inhibitor in the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, a critical pathway in the progression of pulmonary fibrosis.
Introduction
This compound (CAS No. 162401-62-9) is a substituted benzoic acid derivative.[1][2][3] Its primary significance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD).[1] Recent research has also highlighted its potential therapeutic effects, demonstrating its ability to attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT) and bleomycin-induced pulmonary fibrosis, making it a molecule of interest for fibrosis research.
Chemical Structure and Properties
The molecular structure of the compound features a benzoic acid core substituted with a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 162401-62-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [1][2] |
| Molecular Weight | 258.22 g/mol | [1][2][] |
| Appearance | White to Off-White Solid | [][5] |
| Melting Point | 119-121 °C | [] |
| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [1][] |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [1][] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][] |
| IUPAC Name | This compound | [2] |
Spectroscopic Data for Structure Elucidation
The following tables summarize the key spectroscopic data used to confirm the structure of the title compound. While experimental ¹H NMR data is available, the ¹³C NMR, MS, and IR data are predicted based on the known structure and typical values for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (300MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | 7.70 | d | 8.4 | Ar-H |
| Aromatic | 7.65 | s | - | Ar-H |
| Aromatic | 7.22 | d | 8.1 | Ar-H |
| Difluoromethoxy | 6.72 | t | 74.7 | -OCHF₂ |
| Methylene | 3.94 | d | 6.6 | -OCH₂- |
| Cyclopropyl | 1.20-1.37 | m | - | -CH- (cyclopropyl) |
| Cyclopropyl | 0.65-0.71 | m | - | -CH₂- (cyclopropyl) |
| Cyclopropyl | 0.36-0.41 | m | - | -CH₂- (cyclopropyl) |
Data sourced from patent CN103304408A.
| Predicted ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Acid | ~170 | C=O |
| Aromatic | ~150 | C-O (difluoromethoxy) |
| Aromatic | ~148 | C-O (cyclopropylmethoxy) |
| Aromatic | ~125 | C-COOH |
| Aromatic | ~124 | CH |
| Aromatic | ~117 | CH |
| Aromatic | ~115 | CH |
| Difluoromethoxy | ~114 (t) | -OCHF₂ |
| Methylene | ~75 | -OCH₂- |
| Cyclopropyl | ~11 | -CH- (cyclopropyl) |
| Cyclopropyl | ~4 | -CH₂- (cyclopropyl) |
Mass Spectrometry (MS)
| Technique | Expected [M-H]⁻ (m/z) | Key Fragments (Expected) |
| ESI-MS | 257.06 | 213.07 ([M-H-CO₂]⁻), 199.05 ([M-H-CO₂-CH₂]⁻) |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Carboxylic Acid) | 1710-1680 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-O (Ether) | 1260-1000 | Stretching |
| C-F | 1150-1000 | Stretching |
Experimental Protocols
Synthesis Protocol
The following protocol is adapted from synthetic procedures outlined in the literature for the oxidation of the corresponding benzaldehyde.
Reaction: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to this compound.
Materials:
-
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol)
-
Sulfamic acid (7.3 g, 75 mmol)
-
Sodium chlorite (8.2 g, 75 mmol)
-
Glacial acetic acid (50 ml)
-
Water
Procedure:
-
Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).
-
Prepare a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).
-
Add the sodium chlorite solution to the solution from step 1.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add water (300 ml) to the reaction mixture to precipitate the solid product.
-
Filter the solid and dry at 40°C to obtain this compound.
Structure Elucidation Workflow
The confirmation of the synthesized compound's structure follows a logical workflow involving purification and spectroscopic analysis.
Caption: Standard workflow for the structure elucidation of a synthesized compound.
Biological Activity and Signaling Pathway
This compound has been shown to inhibit the TGF-β1/Smad signaling pathway. This pathway is a key driver of fibrosis in various organs. TGF-β1 initiates the signaling cascade by binding to its receptor, leading to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated proteins then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of genes involved in fibrosis, such as those for collagen and α-SMA. The compound has been observed to reduce the phosphorylation of Smad2/3, thereby inhibiting this pro-fibrotic signaling cascade.
Caption: Mechanism of action in the TGF-β1/Smad signaling pathway.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of standard spectroscopic techniques, including NMR, MS, and IR. The data presented in this guide provides a solid foundation for researchers to identify and characterize this compound. Its role as a key pharmaceutical intermediate and its emerging biological activities underscore the importance of well-defined analytical and synthetic protocols. This guide serves as a valuable technical resource for professionals in the fields of medicinal chemistry, drug development, and fibrosis research.
References
An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS: 162401-62-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, commonly referred to as DGM, is a key pharmaceutical intermediate primarily used in the synthesis of Roflumilast.[1][2] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[1][2] Beyond its role as a synthetic precursor, recent studies have highlighted the biological activity of DGM itself, particularly its anti-fibrotic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and safety information.
Physicochemical Properties
DGM is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [2][3][4] |
| Molecular Weight | 258.22 g/mol | [2][3][5] |
| Melting Point | 117-123 °C | [4][6] |
| Boiling Point (Predicted) | 356.4 ± 37.0 °C | [1] |
| Density (Predicted) | 1.355 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.87 ± 0.10 | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| InChI Key | IGFDIFLMMLWKKY-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | O=C(O)C1=CC=C(OC(F)F)C(OCC2CC2)=C1 | [4] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been reported, primarily in patent literature. These methods often involve the oxidation of the corresponding benzaldehyde or multi-step sequences starting from simpler precursors.
Synthesis via Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
A common method for the preparation of DGM involves the oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
Experimental Protocol:
-
Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[1][2]
-
To this solution, add a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).[1][2]
-
Stir the reaction mixture at room temperature for 1 hour.[1][2]
-
Filter the solid and dry it at 40°C under vacuum to yield the final product (12 g, 97% yield).[1][2]
Caption: Workflow for the synthesis of DGM.
Multi-step Synthesis from 3-nitro-4-hydroxybenzoic acid ester
A more complex synthesis route starts from 3-nitro-4-hydroxybenzoic acid ester.[7]
Experimental Protocol Outline:
-
Alkylation: The starting ester undergoes alkylation.[7]
-
Reduction: The nitro group is reduced to an amino group.[7]
-
Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt.[7]
-
Alkylation: The newly formed hydroxyl group is alkylated.[7]
-
Deprotection: The ester is hydrolyzed to the carboxylic acid.[7]
Biological Activity and Mechanism of Action
Recent research has demonstrated that DGM possesses significant anti-fibrotic effects.[1][2] It has been shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 alveolar epithelial cells and attenuate bleomycin-induced pulmonary fibrosis in rats.[1][2]
The mechanism of action involves the inhibition of the TGF-β1/Smad signaling pathway.[8] DGM treatment leads to a reduction in the phosphorylation of Smad2/3.[1][2] This, in turn, suppresses the expression of downstream pro-fibrotic proteins such as α-smooth muscle actin (α-SMA) and collagen I, while increasing the expression of the epithelial marker E-cadherin.[1][2]
Caption: DGM inhibits the TGF-β1/Smad signaling pathway.
Safety and Handling
This compound is classified as an acute toxic and irritant substance.[5] The following GHS hazard statements have been associated with it:
-
H301: Toxic if swallowed[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[5]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable intermediate in the synthesis of the COPD drug Roflumilast. Furthermore, its own biological activity as an inhibitor of the TGF-β1/Smad signaling pathway and its anti-fibrotic effects make it a compound of interest for further research in the field of pulmonary fibrosis and other related conditions. This guide provides a foundational understanding of its properties, synthesis, and biological rationale for researchers and drug development professionals.
References
- 1. 162401-62-9 | CAS DataBase [m.chemicalbook.com]
- 2. This compound | 162401-62-9 [chemicalbook.com]
- 3. This compound 162401-62-9 [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 162401-62-9 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid AKSci J97945 [aksci.com]
- 7. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fishersci.be [fishersci.be]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the manufacture of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] Roflumilast is utilized in the treatment of chronic obstructive pulmonary disease (COPD).[1] This document details various synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.
Synthetic Pathways and Strategies
The synthesis of this compound can be achieved through several routes, primarily involving the sequential introduction of the cyclopropylmethoxy and difluoromethoxy groups onto a functionalized benzene ring, followed by the oxidation of a benzaldehyde intermediate. The choice of starting material and the order of functional group introduction are key considerations in optimizing the overall yield and purity of the final product.
Three prominent synthetic strategies have been identified from the literature, starting from 3-halogeno-4-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, or 3-nitro-4-hydroxybenzoic acid ester.
Route 1: From 3-Halogeno-4-hydroxybenzaldehyde
This route involves the initial etherification of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol, followed by a second etherification to introduce the difluoromethoxy group, and concluding with an oxidation step.
Logical Workflow for Route 1
Caption: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde.
Route 2: From 3,4-Dihydroxybenzaldehyde
This approach begins with the selective etherification of 3,4-dihydroxybenzaldehyde to introduce the difluoromethoxy group, followed by the introduction of the cyclopropylmethoxy group, and finally, oxidation.
Logical Workflow for Route 2
Caption: Synthesis from 3,4-Dihydroxybenzaldehyde.
Route 3: From 3-Nitro-4-hydroxybenzoic acid ester
This multi-step synthesis involves initial alkylation, followed by reduction of the nitro group, diazotization and hydrolysis to a hydroxyl group, a second alkylation, and finally deprotection of the ester.[2]
Logical Workflow for Route 3
Caption: Synthesis from 3-Nitro-4-hydroxybenzoic acid ester.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the synthesis of this compound, compiled from various sources.
Table 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 3-Chloro-4-hydroxybenzaldehyde | Sodium Hydride | DMSO | 110 | 10 | 91 | 95 |
| 3-Bromo-4-hydroxybenzaldehyde | Potassium Hydride | N,N-Dimethylacetamide | 60 | 12 | 92 | 94.6 |
| 3-Bromo-4-hydroxybenzaldehyde | Potassium Hydride | N,N-Dimethylformamide | 60 | 6 | 85 | 90.5 |
| 3-Bromo-4-hydroxybenzaldehyde | Potassium Hydride | Acetone | 70 | 15 | 80 | 92.5 |
Table 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium Chlorodifluoroacetate | Potassium Carbonate | DMSO | 120 | 12 | 85 | 93.6 |
| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium Chlorodifluoroacetate | Potassium Carbonate | N,N-Dimethylacetamide | 120 | 8 | 90 | 89.6 |
| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Chlorodifluoroacetic acid | Sodium Carbonate | 1,4-Dioxane | 90 | 8 | 90 | 89.6 |
| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Ethyl Chlorodifluoroacetate | Potassium Hydroxide | N,N-Dimethylformamide | 60 | 8 | 90 | 89.6 |
Table 3: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
| Oxidizing Agent | Additive | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
| Sodium Chlorite | Sulfamic Acid | Glacial Acetic Acid / Water | Room Temperature | 1 | 97.3 | >99 |
| Hydrogen Peroxide (35%) | Tetrabutylammonium Bromide | - | 100-110°C | 12 | - | - |
| Peracetic Acid (35%) | Tetrabutylammonium Bromide | - | 20-30°C | 12 | - | - |
| Metachloroperbenzoic acid (85%) | Tetrabutylammonium Bromide | Acetic Acid | 100-110°C | 12 | - | - |
Experimental Protocols
The following are detailed experimental protocols for the key reactions in the synthesis of this compound.
Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde from 3-Chloro-4-hydroxybenzaldehyde[1]
-
Under a nitrogen atmosphere, add 100 mL of dimethyl sulfoxide (DMSO) to a 250 mL four-necked flask.
-
Control the temperature at 10-15°C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.
-
Stir the mixture for 0.5 hours.
-
Increase the temperature to 110°C and stir for 10 hours.
-
After the reaction is complete, adjust the pH of the system to 2 with 0.2N hydrochloric acid.
-
Extract the product three times with 100 mL of ethyl acetate.
-
Wash the combined organic layers with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain an oily product.
-
Yield: 11.42 g (91%)
-
HPLC Purity: 95%
-
Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde from 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde[1]
-
To a 250 mL four-necked flask, add 80 mL of dimethyl sulfoxide (DMSO).
-
Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.
-
Heat the mixture to 120°C and stir for 12 hours.
-
Cool the reaction mixture and adjust the pH to 2 with 0.2N hydrochloric acid.
-
Extract the product three times with 100 mL of ethyl acetate.
-
Wash the combined organic layers with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain an oily product.
-
Yield: 10.28 g (85%)
-
HPLC Purity: 93.6%
-
Protocol 3: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to this compound[3]
-
Dissolve 24.2 g (100 mmol) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and 14.6 g (150 mmol) of sulfamic acid in 200 mL of glacial acetic acid.
-
To this solution, slowly add a solution of 13.6 g (150 mmol) of sodium chlorite in 30 mL of water.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add water to the reaction mixture to precipitate the solid product.
-
Filter the solid and wash with pure water.
-
Dry the solid to obtain the final product.
-
Yield: 25.1 g (97.3%) as an off-white solid.
-
Mechanism of Action: PDE4 Inhibition Signaling Pathway
This compound is a crucial intermediate for Roflumilast, a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to a reduction in the inflammatory response.[5][6][7][8]
The diagram below illustrates the signaling pathway affected by PDE4 inhibition.
Caption: PDE4 Inhibition Signaling Pathway.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions. The information presented herein is intended for research and development purposes and should be handled by qualified professionals.
References
- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 2. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
Unveiling the Anti-Fibrotic Potential of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (DGM) is a key pharmaceutical intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2] While historically viewed through the lens of its role in the manufacturing of this established therapeutic, recent scientific inquiry has unveiled its own intrinsic biological activities. This technical guide provides an in-depth exploration of the current understanding of DGM's biological effects, with a particular focus on its newly discovered anti-fibrotic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this molecule.
Core Biological Activity: Attenuation of Pulmonary Fibrosis
Recent studies have demonstrated that this compound (DGM) exhibits significant anti-fibrotic activity. This has been observed both in in-vitro models of epithelial-mesenchymal transition (EMT), a key process in fibrosis, and in in-vivo preclinical models of pulmonary fibrosis.[1][3]
In-vitro, DGM has been shown to counteract the effects of Transforming Growth Factor-β1 (TGF-β1), a potent pro-fibrotic cytokine.[3] Specifically, DGM treatment of A549 lung epithelial cells was found to inhibit the TGF-β1-induced transition of these cells into a mesenchymal phenotype. This was evidenced by the suppression of mesenchymal markers such as α-smooth muscle actin (α-SMA), vimentin, and collagen I, alongside an increase in the epithelial marker E-cadherin.[1][3]
These in-vitro findings were corroborated in a bleomycin-induced rat model of pulmonary fibrosis.[1][3] Administration of DGM at doses of 30 mg/kg and 60 mg/kg was shown to reduce the extent of lung damage and fibrosis.[3]
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
The anti-fibrotic effects of this compound appear to be mediated through the inhibition of the canonical Transforming Growth Factor-β (TGF-β) signaling pathway.[3] A crucial step in this pathway is the phosphorylation of the receptor-regulated Smad proteins, Smad2 and Smad3. Upon phosphorylation, these proteins form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis.[4][5]
Experimental evidence indicates that treatment with DGM leads to a significant reduction in the phosphorylation of Smad2/3 in response to TGF-β1 stimulation.[1][3] By inhibiting this key signaling event, DGM effectively dampens the downstream pro-fibrotic cellular responses.
Quantitative Data Summary
The anti-fibrotic effects of this compound have been quantified in both in-vitro and in-vivo settings. The following tables summarize the key findings.
Table 1: In-Vitro Efficacy of DGM on TGF-β1-Induced Epithelial-Mesenchymal Transition in A549 Cells
| Biomarker | Treatment | Result |
| α-SMA | TGF-β1 + DGM | Decreased expression compared to TGF-β1 alone |
| Vimentin | TGF-β1 + DGM | Decreased expression compared to TGF-β1 alone |
| Collagen I | TGF-β1 + DGM | Decreased expression compared to TGF-β1 alone |
| E-cadherin | TGF-β1 + DGM | Increased expression compared to TGF-β1 alone |
| p-Smad2/3 | TGF-β1 + DGM | Significantly reduced phosphorylation levels |
Table 2: In-Vivo Efficacy of DGM in a Bleomycin-Induced Rat Model of Pulmonary Fibrosis
| Parameter | DGM Dosage | Result |
| Lung Damage & Fibrosis | 30 mg/kg | Reduction in the degree of lung damage and fibrosis |
| Lung Damage & Fibrosis | 60 mg/kg | Reduction in the degree of lung damage and fibrosis |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In-Vitro TGF-β1-Induced Epithelial-Mesenchymal Transition in A549 Cells
-
Cell Culture: Human lung adenocarcinoma epithelial cells (A549) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
EMT Induction: To induce EMT, A549 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then serum-starved for 24 hours, followed by treatment with recombinant human TGF-β1 (typically at a concentration of 5 ng/mL) for 48-72 hours.[6][7]
-
DGM Treatment: DGM is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, either concurrently with or prior to the addition of TGF-β1.
-
Endpoint Analysis:
-
Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and western blotting to analyze the expression levels of EMT markers (E-cadherin, vimentin, α-SMA) and signaling proteins (Smad2/3, p-Smad2/3).
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against EMT markers to visualize changes in protein expression and cellular morphology.
-
RT-PCR: RNA is extracted from the cells and reverse-transcribed to cDNA. Quantitative PCR is then performed to measure the mRNA expression levels of target genes.
-
In-Vivo Bleomycin-Induced Pulmonary Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (typically 10 weeks old, weighing 200-250g) are used.[8] The animals are acclimatized for at least one week before the experiment.
-
Induction of Fibrosis:
-
Rats are anesthetized (e.g., intraperitoneal injection of sodium pentobarbital).
-
A single intratracheal instillation of bleomycin sulfate (typically 5 mg/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis.[2][8] Control animals receive an equivalent volume of sterile saline.
-
-
DGM Administration: DGM is administered to the treatment groups, typically via oral gavage, at specified doses (e.g., 30 mg/kg and 60 mg/kg) daily for a defined period (e.g., 21 or 28 days) following bleomycin instillation.[2][3]
-
Assessment of Pulmonary Fibrosis:
-
Histopathology: At the end of the study period, the animals are euthanized, and the lungs are harvested, fixed in formalin, and embedded in paraffin. Lung sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation, lung injury, and collagen deposition.
-
Ashcroft Scoring: The severity of fibrosis is quantified using a standardized scoring system, such as the Ashcroft score.[2][9]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the hydroxyproline concentration.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze inflammatory cell infiltration and cytokine levels.
-
Conclusion and Future Directions
The discovery of the anti-fibrotic properties of this compound marks a significant shift in the perception of this molecule, from a mere synthetic intermediate to a compound with potential therapeutic value in its own right. Its ability to modulate the TGF-β/Smad signaling pathway provides a clear mechanistic basis for its observed effects on epithelial-mesenchymal transition and pulmonary fibrosis.
Further research is warranted to fully elucidate the therapeutic potential of DGM. This should include comprehensive pharmacokinetic and toxicological studies, as well as investigations into its efficacy in other models of fibrotic diseases. The findings presented in this guide offer a solid foundation for such future endeavors and highlight a promising new avenue for the development of anti-fibrotic therapies.
References
- 1. atsjournals.org [atsjournals.org]
- 2. criver.com [criver.com]
- 3. Quantitative Evaluation of Fibrosis in IPF Patients: Meaning of Diffuse Pulmonary Ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Epithelial-Mesenchymal Transition of A549 Cells by Prostaglandin D2 [cellphysiolbiochem.com]
- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transtorming Growth Factor β1 Induces Epithelial-to-Mesenchymal Transition of A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β1 induces human alveolar epithelial to mesenchymal cell transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]
discovery and history of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This document details its discovery and history, compiles quantitative data, outlines experimental protocols for its synthesis, and explores its biological activity, including its role in the TGF-β/Smad signaling pathway.
Discovery and History
The discovery of this compound is intrinsically linked to the development of Roflumilast, a selective PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Roflumilast was first identified in 1993 by scientists at Altana Pharma (now part of Nycomed/Takeda) during a comprehensive screening program for benzamide derivatives.[3] The initial synthesis of Roflumilast and its analogues necessitated the preparation of novel substituted benzoic acids, including this compound.
The earliest methods for synthesizing this key intermediate were disclosed in patents filed in the mid-1990s.[4] These initial routes established the foundational chemistry for producing the specific substitution pattern required for the desired pharmacological activity of Roflumilast. Over the years, numerous alternative and improved synthetic methods have been developed and patented, aiming to increase yield, reduce costs, and improve safety and environmental friendliness.[5][6][7]
While primarily valued as a precursor to Roflumilast, recent research has also explored the independent biological activity of this compound, revealing potential therapeutic effects in its own right.[8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 162401-62-9 | [9] |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [9] |
| Molecular Weight | 258.22 g/mol | [9] |
| IUPAC Name | This compound | [9] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 118-120 °C | [10] |
| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [10] |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [10] |
| pKa | 3.87 ± 0.10 (Predicted) | [10] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [10] |
Synthetic Pathways
Several synthetic routes for this compound have been reported, primarily in the patent literature. The following diagram illustrates a common synthetic pathway.
Caption: A common synthetic route to this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound, based on published patent literature.
Protocol 1: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde[5]
Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
-
To a 250 mL four-necked flask under a nitrogen atmosphere, add 100 mL of dimethyl sulfoxide (DMSO).
-
Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.
-
Stir the mixture for 30 minutes.
-
Increase the temperature to 110 °C and stir for 10 hours.
-
Cool the reaction mixture and adjust the pH to 2 with 0.2 N hydrochloric acid.
-
Extract the product three times with 100 mL of ethyl acetate.
-
Wash the combined organic layers with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
-
To a 250 mL four-necked flask, add 80 mL of DMSO.
-
Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
Cool the reaction mixture and adjust the pH to 2 with 0.2 N hydrochloric acid.
-
Extract the product three times with 100 mL of ethyl acetate.
-
Wash the combined organic layers with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the product.
Step 3: Synthesis of this compound
-
Dissolve 12 g (50 mmol) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and 7.3 g (75 mmol) of sulfamic acid in 50 mL of glacial acetic acid.[10]
-
Add a solution of 8.2 g (75 mmol) of sodium chlorite in 15 mL of water to the mixture.[10]
-
Stir the reaction mixture at room temperature for 1 hour.[10]
-
Add 300 mL of water to precipitate the solid product.[10]
-
Filter the solid and dry it at 40 °C.[10]
Biological Activity
While primarily an intermediate, this compound (referred to as DGM in a key study) has been shown to possess independent biological activity.[8] A 2023 study in the International Journal of Molecular Sciences demonstrated its potential as an anti-fibrotic agent.[8]
The study found that DGM attenuated transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 lung cells and bleomycin-induced pulmonary fibrosis in rats.[8][10] DGM treatment suppressed the expression of profibrotic proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin.[8][10]
TGF-β/Smad Signaling Pathway
The anti-fibrotic effects of DGM appear to be mediated through the inhibition of the TGF-β/Smad signaling pathway, a key pathway in the pathogenesis of fibrosis.[8][11][12][13][14][15] The study showed that DGM treatment significantly reduced the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β1 signaling.[8][10]
The following diagram illustrates the proposed mechanism of action of DGM on the TGF-β/Smad signaling pathway.
Caption: Proposed mechanism of DGM on the TGF-β/Smad signaling pathway.
Quantitative Biological Data
The following table summarizes the quantitative findings from the study on the biological activity of DGM.[8]
| Parameter | Condition | Result |
| Cell Viability | A549 and H1299 cells treated with 5 ng/mL TGF-β1 for 48h | Concentration-dependent proliferation |
| Inflammatory Cells in BALF | Bleomycin-induced fibrotic rats treated with 60 mg/kg DGM | Significant reduction in total inflammatory cells, particularly neutrophils, lymphocytes, and eosinophils |
| Pro-inflammatory Cytokines | Bleomycin-induced fibrotic rats treated with DGM | Dose-dependent reduction in TNF-α, TGF-β1, IL-6, MCP-1, and MMP-7 |
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of Roflumilast. The development of various synthetic routes highlights the ongoing efforts to optimize its production for pharmaceutical applications. Furthermore, emerging research into its independent biological activities, particularly its anti-fibrotic effects through the modulation of the TGF-β/Smad signaling pathway, opens up new avenues for its potential therapeutic use. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 5. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 6. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 7. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 8. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 162401-62-9 [chemicalbook.com]
- 11. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. TGF-β-Smad3 signaling in emphysema and pulmonary fibrosis: an epigenetic aberration of normal development? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of TGF-beta/Smad signaling pathway on lung myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Biological Profile of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2] This document compiles known solubility characteristics in organic solvents, outlines a general experimental protocol for solubility determination, and illustrates its interaction with a critical biological signaling pathway. The information presented is intended to support further research and development activities involving this compound.
Introduction
This compound, also known as Roflumilast intermediate B, is a crucial building block in the manufacturing of Roflumilast.[1][3][4] Roflumilast is an important therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD).[1][4] Understanding the physicochemical properties of this intermediate, particularly its solubility, is critical for optimizing reaction conditions, purification processes, and formulation development. This guide addresses the current knowledge gap regarding its solubility in common organic solvents and provides relevant biological context.
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. The available information is primarily qualitative, indicating slight solubility in select polar aprotic and protic solvents.
Qualitative Solubility Data
The following table summarizes the observed qualitative solubility of this compound in various organic solvents based on available data sheets and patent literature.
| Organic Solvent | CAS Number | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1][4] |
| Methanol | 67-56-1 | Slightly Soluble[1][4] |
| Glacial Acetic Acid | 64-19-7 | Soluble (used as a reaction solvent)[4] |
| Acetone | 67-64-1 | Mentioned in synthesis protocols[5] |
| Ethyl Acetate | 141-78-6 | Used for extraction[6] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Used as a reaction solvent[6] |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Used as a reaction solvent[6] |
| Acetonitrile | 75-05-8 | Used for recrystallization[7] |
| n-Heptane | 142-82-5 | Used for recrystallization[7] |
| Toluene | 108-88-3 | Used for recrystallization[8] |
| Petroleum Ether | 8032-32-4 | Used for recrystallization[8] |
Experimental Protocol for Solubility Determination
The following is a general, standardized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal saturation method, is a fundamental technique in chemical and pharmaceutical sciences.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess is to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Accurately dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.
-
Biological Activity and Signaling Pathway
This compound has been shown to exhibit biological activity, notably as an inhibitor of the Transforming Growth Factor-β1 (TGF-β1) induced epithelial-mesenchymal transition (EMT).[1][4] This effect is mediated through the TGF-β/Smad signaling pathway.[1]
TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in diseases such as fibrosis and cancer. The canonical pathway involves the activation of Smad proteins.
Figure 2: TGF-β/Smad signaling pathway and the inhibitory action of this compound.
As depicted in Figure 2, the binding of TGF-β1 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI). The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[2] These phosphorylated Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in processes like EMT. This compound has been shown to reduce the phosphorylation level of Smad2/3, thereby inhibiting the downstream signaling cascade.[1][4]
Conclusion
While quantitative solubility data for this compound remains a key area for future investigation, this guide consolidates the currently available qualitative information and provides a standardized methodology for its determination. The established role of this compound in inhibiting the TGF-β/Smad signaling pathway underscores its potential for further biological investigation beyond its function as a synthetic intermediate. The information presented herein aims to facilitate and inform future research and development efforts for scientists and professionals in the pharmaceutical field.
References
- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound | 162401-62-9 [chemicalbook.com]
- 5. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. bosterbio.com [bosterbio.com]
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of pharmaceuticals such as Roflumilast.[1]
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical method development, and chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [1][2][3][4][5][6] |
| Molecular Weight | 258.22 g/mol | [1][3][4][5][7][8] |
| CAS Number | 162401-62-9 | [1][4][5] |
Chemical Structure
The structural formula of this compound is fundamental to understanding its chemical reactivity and interactions.
Caption: Chemical structure of this compound.
References
- 1. This compound | 162401-62-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 162401-62-9 [m.chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. store.usp.org [store.usp.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Benzoic acid, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)- | C12H12F2O4 | CID 19705420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate and potential impurity in the synthesis of Roflumilast.[1] This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Titrimetry, and Thermal Analysis. The provided methods are essential for purity assessment, stability studies, and quality control in a drug development setting.
Compound Information
-
IUPAC Name: this compound[2]
-
Synonyms: Roflumilast intermediate B, Roflumilast Impurity 9[2]
-
CAS Number: 162401-62-9[2]
-
Molecular Formula: C₁₂H₁₂F₂O₄[2]
-
Molecular Weight: 258.22 g/mol [2]
-
Appearance: White to off-white solid
-
Solubility: Slightly soluble in DMSO and Methanol[1]
-
Melting Point: 118-120 °C[1]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography is a primary technique for assessing the purity and quantifying the amount of this compound. The following method is adapted from established procedures for the analysis of Roflumilast and its related substances.
Experimental Protocol: HPLC
A gradient HPLC method is recommended to ensure the separation of the main component from potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute with the diluent to a final concentration of 0.1 mg/mL for analysis.
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for 6 replicate injections |
Experimental Workflow: HPLC Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
LC-MS is a powerful tool for the unambiguous identification of this compound and for the detection and quantification of trace-level impurities.
Experimental Protocol: LC-MS
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 20% B; 1-5 min: 20-90% B; 5-6 min: 90% B; 6.1-7 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 257.1 |
| Product Ions (m/z) | For fragmentation confirmation (e.g., 213.1, 149.0) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Logical Relationship: LC-MS Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound.
Experimental Protocol: NMR
¹H NMR Spectroscopy:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| Number of Scans | 16 |
| Relaxation Delay | 1 s |
¹³C NMR Spectroscopy:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| Number of Scans | 1024 |
| Relaxation Delay | 2 s |
Expected Chemical Shifts (¹H NMR, approximate):
-
δ 12.9 (s, 1H): Carboxylic acid proton
-
δ 7.5-7.7 (m, 2H): Aromatic protons
-
δ 7.2-7.4 (m, 1H): Aromatic proton
-
δ 6.8-7.1 (t, 1H): Difluoromethoxy proton (CHF₂)
-
δ 3.9 (d, 2H): Methylene protons (-OCH₂-)
-
δ 1.2 (m, 1H): Cyclopropyl methine proton
-
δ 0.6 (m, 2H): Cyclopropyl methylene protons
-
δ 0.3 (m, 2H): Cyclopropyl methylene protons
Titrimetry for Assay
A simple acid-base titration can be employed for the assay of this compound, providing a cost-effective method for determining the content of the carboxylic acid.
Experimental Protocol: Titration
-
Accurately weigh approximately 200 mg of the sample into a 125 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of neutralized ethanol (prepared by adding a few drops of phenolphthalein to ethanol and titrating with 0.1 M NaOH to a faint pink endpoint).
-
Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titrate with standardized 0.1 M sodium hydroxide (NaOH) until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.
Calculation:
Assay (%) = (V * M * E) / W * 100
Where:
-
V = Volume of NaOH consumed (in L)
-
M = Molarity of NaOH solution
-
E = Equivalent weight of the analyte (258.22 g/mol )
-
W = Weight of the sample (in g)
Titration Experimental Workflow
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the thermal stability, melting behavior, and presence of solvates or hydrates.
Experimental Protocol: TGA/DSC
Thermogravimetric Analysis (TGA):
| Parameter | Value |
| Instrument | TGA Analyzer |
| Sample Pan | Platinum or Alumina |
| Temperature Range | 30 °C to 400 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Flow Rate | 50 mL/min |
Differential Scanning Calorimetry (DSC):
| Parameter | Value |
| Instrument | DSC Analyzer |
| Sample Pan | Aluminum, hermetically sealed |
| Temperature Range | 30 °C to 150 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Flow Rate | 50 mL/min |
Expected Results:
-
TGA: A stable thermogram with no significant weight loss until decomposition at higher temperatures is expected for a pure, anhydrous sample.
-
DSC: A sharp endothermic peak corresponding to the melting point of the compound (around 118-120 °C) should be observed.[1]
Data Presentation Summary
| Analytical Method | Key Parameters Measured | Typical Application |
| HPLC | Purity, Assay, Related Substances | Quality Control, Stability Testing |
| LC-MS | Molecular Weight, Structure Confirmation, Trace Impurity Analysis | Impurity Identification, Metabolite Studies |
| NMR | Chemical Structure, Proton and Carbon Environment | Structural Elucidation, Confirmation of Identity |
| Titrimetry | Assay (Content of Carboxylic Acid) | Quantitative Analysis, Quality Control |
| TGA/DSC | Thermal Stability, Melting Point, Solvates/Hydrates | Physicochemical Characterization, Polymorphism Screening |
Disclaimer
The methods and protocols described in these application notes are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is the responsibility of the user to validate any analytical method for its intended purpose.
References
HPLC analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
An Application Note on the HPLC Analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration are critical quality attributes that must be carefully controlled during the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantification and purity assessment of this compound. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Chemical and Physical Properties [3][4]
| Property | Value |
| CAS Number | 162401-62-9 |
| Molecular Formula | C12H12F2O4 |
| Molecular Weight | 258.22 g/mol |
| Melting Point | 118-120 °C |
| Solubility | DMSO (Slightly), Methanol (Slightly)[1] |
Quantitative Data Summary
The following tables summarize the expected quantitative data from the described HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Performance |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | < 1.0% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Reagent and Standard Preparation
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
This compound reference standard
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of dilutions from the stock solution using the diluent.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent).
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak corresponding to this compound and calculate the concentration based on the calibration curve.
Diagrams
Caption: HPLC analysis workflow for this compound.
References
Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
References
- 1. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. mdpi.com [mdpi.com]
protocol for synthesizing Roflumilast from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Application Note and Protocol: Synthesis of Roflumilast
Introduction
Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By increasing intracellular cAMP levels, Roflumilast exerts anti-inflammatory effects, making it a valuable therapeutic agent for managing severe chronic obstructive pulmonary disease (COPD).[1][2] This document provides a detailed protocol for the synthesis of Roflumilast via the amide coupling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 4-amino-3,5-dichloropyridine. The procedure involves the activation of the carboxylic acid to its corresponding acid chloride, followed by reaction with the aminopyridine derivative.
Roflumilast Signaling Pathway
Roflumilast's mechanism of action centers on the inhibition of the PDE4 enzyme. This inhibition prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn mediates a downstream anti-inflammatory response. This includes the reduction of inflammatory cells such as neutrophils and eosinophils in the lungs.[1][3]
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to an anti-inflammatory response.
Synthetic Workflow
The synthesis of Roflumilast from this compound is a two-step, one-pot procedure. The first step is the activation of the carboxylic acid to an acid chloride using a chlorinating agent. The second step is the coupling of the activated acid chloride with 4-amino-3,5-dichloropyridine to form the final amide product.
Caption: Workflow for the synthesis of Roflumilast.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of Roflumilast.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [4][5] |
| Thionyl Chloride | 1.5 - 2.0 eq | [4][5] |
| 4-amino-3,5-dichloropyridine | 1.2 eq | [5] |
| Sodium Hydride (60% in mineral oil) | 2.4 eq | [5] |
| Solvents | ||
| Toluene | ~10 vol | [4] |
| N,N-Dimethylformamide (DMF) | Catalytic amount (~0.05 vol) | [4] |
| Tetrahydrofuran (THF) | ~10 vol | [5] |
| Reaction Conditions | ||
| Acid Chloride Formation Temperature | 70 - 80 °C | [4] |
| Acid Chloride Formation Time | 2 - 3 hours | [4] |
| Amide Coupling Temperature | 20 - 30 °C | [5] |
| Amide Coupling Time | 1 - 2 hours | [5] |
| Yield and Purity | ||
| Typical Yield | >90% | [6] |
| Purity (by HPLC) | >99% | [7] |
Detailed Experimental Protocol
5.1. Materials and Reagents
-
This compound
-
4-amino-3,5-dichloropyridine
-
Thionyl chloride (SOCl₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
5.2. Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Standard laboratory glassware
-
Büchner funnel and filter paper
-
Vacuum oven
5.3. Procedure
Step 1: Formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride [4]
-
In a clean, dry three-neck round-bottom flask purged with nitrogen, add this compound (1.0 eq).
-
Add anhydrous toluene (~10 volumes) and a catalytic amount of anhydrous DMF (~0.05 volumes).
-
Stir the mixture to obtain a suspension.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
After completion, cool the mixture to 40-50°C and distill off the excess thionyl chloride under reduced pressure. The resulting solution contains the acid chloride intermediate. This is used directly in the next step.
Step 2: Amide Coupling to form Roflumilast [5][7]
-
In a separate dry three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (2.4 eq) in anhydrous THF (~5 volumes).
-
To this suspension, add 4-amino-3,5-dichloropyridine (1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.
-
Stir the resulting mixture for 30 minutes at 20-25°C.
-
Dissolve the acid chloride from Step 1 in anhydrous THF (~5 volumes).
-
Add the acid chloride solution dropwise to the aminopyridine-sodium hydride suspension over a period of 30-60 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture for 1-2 hours at 20-25°C after the addition is complete.
5.4. Workup and Purification
-
Upon completion of the reaction, cool the mixture to 10-15°C.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Add Ethyl Acetate to the mixture and stir.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield a solid.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by slurrying in a solvent like ethyl acetate to afford high-purity Roflumilast.[5]
-
Filter the purified solid, wash with a small amount of cold solvent, and dry in a vacuum oven at 45-50°C.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and toxic reagent; handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 6. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 7. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
experimental use of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in COPD research
Application Notes and Protocols for Phosphodiesterase Inhibitors in COPD Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice.
Clarification on 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Initial investigation into "this compound" reveals that this compound is a key pharmaceutical intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2][3][4] While one study has explored its effects in a model of pulmonary fibrosis[1], it is not the primary active pharmaceutical ingredient studied for direct therapeutic use in Chronic Obstructive Pulmonary Disease (COPD).
This document will focus on two key phosphodiesterase inhibitors that are the subject of extensive COPD research:
-
Ensifentrine (RPL554): A first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[5][6]
Ensifentrine (RPL554): A Dual PDE3/PDE4 Inhibitor
Ensifentrine is an investigational drug that combines bronchodilator and anti-inflammatory actions in a single molecule, delivered via inhalation.[6][10] Its dual mechanism of action makes it a novel therapeutic candidate for COPD.[11]
Mechanism of Action
Ensifentrine's therapeutic effects stem from its ability to inhibit two key enzymes in the airways:
-
PDE3 Inhibition: Increases intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, leading to muscle relaxation and significant bronchodilation.[6][11]
-
PDE4 Inhibition: Increases intracellular cAMP in inflammatory cells (including neutrophils, eosinophils, and macrophages), which suppresses the release of pro-inflammatory mediators and reduces the inflammatory response characteristic of COPD.[6][10][12]
The dual inhibition is believed to produce synergistic effects on both bronchodilation and inflammation.[10]
References
- 1. This compound | 162401-62-9 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. cphi-online.com [cphi-online.com]
- 5. veronapharma.com [veronapharma.com]
- 6. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 7. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 9. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This compound is a key intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Recent research has also explored its potential therapeutic effects in the context of pulmonary fibrosis through modulation of the TGF-β signaling pathway.[1][4][5]
The following sections detail the primary signaling pathways of interest, protocols for relevant in vitro assays, and a framework for data presentation.
Key Signaling Pathways
Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a vital second messenger.[6][7] PDE4 specifically hydrolyzes cAMP to AMP, thus terminating its signaling cascade. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[6][7] This cascade plays a crucial role in modulating inflammatory responses, making PDE4 a significant target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[8] Given that this compound is a precursor to the PDE4 inhibitor Roflumilast, evaluating its own PDE4 inhibitory activity is a primary area of investigation.[2]
The Transforming Growth Factor-beta (TGF-β) signaling pathway is fundamental in cellular processes like proliferation, differentiation, and extracellular matrix (ECM) production. In the context of fibrosis, TGF-β1 is a potent inducer of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire a mesenchymal phenotype, leading to increased ECM deposition.[4] The pathway is initiated by TGF-β1 binding to its receptor, which leads to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes, including those for α-SMA, vimentin, and collagen.[1][4] Studies have indicated that this compound may inhibit this pathway, suggesting its potential as an anti-fibrotic agent.[1][4]
Experimental Protocols
This protocol describes a fluorescence polarization (FP) based assay to determine the inhibitory activity of this compound against a PDE4 enzyme, such as PDE4B1.[7][9]
Principle: The assay measures the change in rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mix captures the resulting phosphate group. This forms a larger complex that tumbles more slowly in solution, resulting in a higher fluorescence polarization signal.[7][10] An inhibitor of PDE4 will prevent this hydrolysis, keeping the FP signal low.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
FAM-cAMP (fluorescent substrate)
-
PDE Assay Buffer
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound
-
Positive control (e.g., Roflumilast, Rolipram)
-
DMSO
-
384-well, low-volume, black assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Prepare similar dilutions for the positive control.
-
Assay Plate Setup: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme to the desired working concentration in cold PDE Assay Buffer. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[10]
-
Reaction Initiation: Prepare a solution of FAM-cAMP substrate in PDE Assay Buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.[10]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.[7][10]
-
Reaction Termination: Add 10 µL of Binding Agent to all wells to stop the reaction.
-
Signal Detection: Incubate for 30 minutes at room temperature, protected from light. Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[6]
-
Data Analysis:
-
Subtract the blank (no enzyme) values from all other readings.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
This protocol is designed to assess the ability of this compound to inhibit the epithelial-mesenchymal transition (EMT) induced by TGF-β1 in a human lung epithelial cell line, such as A549.[4][5]
Principle: A549 cells are treated with TGF-β1 to induce EMT, characterized by changes in cell morphology and the expression of key protein markers. The effect of the test compound on reversing or preventing these changes is then quantified, typically through Western blotting or immunofluorescence.
Materials:
-
A549 human lung carcinoma epithelial cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human TGF-β1
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-α-SMA, anti-E-cadherin, anti-vimentin, anti-phospho-Smad2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
6-well cell culture plates
Procedure:
-
Cell Culture: Culture A549 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed A549 cells into 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
The following day, replace the medium with serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 60 µM) for 2 hours.
-
-
EMT Induction: Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the untreated control group) and co-incubate with the compound for 48 hours.[5]
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (GAPDH).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: PDE4 Inhibitory Activity
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | PDE4B1 | Experimental Value |
| Roflumilast (Control) | PDE4B1 | Experimental Value |
Table 2: Effect on TGF-β1-Induced EMT Marker Expression (Relative Protein Expression)
| Treatment Group | α-SMA | Vimentin | E-cadherin | p-Smad2/3 |
|---|---|---|---|---|
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| TGF-β1 (5 ng/mL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| TGF-β1 + Compound (10 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| TGF-β1 + Compound (30 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| TGF-β1 + Compound (60 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
(Data are presented as fold change relative to the control group)
References
- 1. This compound | 162401-62-9 [chemicalbook.com]
- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and stability assessment of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The information is compiled from various sources to ensure best practices in a laboratory setting.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 162401-62-9 | N/A |
| Molecular Formula | C₁₂H₁₂F₂O₄ | N/A |
| Molecular Weight | 258.22 g/mol | N/A |
| Appearance | Solid, powder | N/A |
| Application | Intermediate in the synthesis of Roflumilast | N/A |
Safety and Handling
Warning: this compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral), Category 3 | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
Precautionary Measures
| Code | Precautionary Statement |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat, with additional protective clothing as necessary.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for toxic dusts is required.
Engineering Controls
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the work area.
Storage
Proper storage is crucial to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.
Storage Conditions
There are conflicting recommendations for the optimal storage temperature. Therefore, the choice of storage condition should be based on the intended duration of storage and available facilities.
| Storage Duration | Recommended Temperature | Additional Conditions |
| Short-term | Room Temperature (RT) | Store in a cool, dry place. |
| Long-term | Refrigerator (2-8°C) | Store in a cool, dry place. |
Storage Practices
-
Store in a tightly closed, properly labeled container.
-
The compound should be stored in an area designated for toxic chemicals, segregated from incompatible materials.
-
The designated storage area should be cool, dry, and well-ventilated.
-
Avoid exposure to direct sunlight and moisture.
-
This compound falls under Storage Class 6.1C : Combustible, acutely toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. Ensure it is stored with compatible chemicals.
Experimental Protocols
The following are generalized protocols that can be adapted for working with this compound.
Protocol for Handling and Weighing a Toxic Powder
This protocol is designed to minimize exposure during the handling and weighing of this compound.
Materials:
-
This compound
-
Appropriate PPE (see section 2.3)
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Sealable container for the weighed compound
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Designated Area: Perform all handling and weighing operations within the chemical fume hood.
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of powder onto a weighing paper or boat on the balance.
-
Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.
-
-
Transfer: Once the desired amount is weighed, carefully transfer the powder to a suitable, labeled, and sealable container.
-
Clean-up:
-
Tightly seal the stock container of the compound.
-
Decontaminate the spatula and any other equipment used.
-
Carefully dispose of the weighing paper/boat and any other contaminated disposable materials in a designated hazardous waste container.
-
Wipe down the surfaces of the balance and the fume hood with an appropriate cleaning agent.
-
-
Post-Handling: Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
Caption: Recommended workflow for handling and storing the compound.
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate under the same conditions as acid hydrolysis.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw samples at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a suitable container.
-
Expose to a high temperature (e.g., 80°C) in an oven for a defined period (e.g., 48 hours).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., UV lamp).
-
Simultaneously, keep a control sample in the dark.
-
After a defined period, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Logical flow for assessing the stability of the compound.
Application Notes and Protocols for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling protocols for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1] Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize exposure risks.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [2][3][4] |
| Molecular Weight | 258.22 g/mol | [2][3][4] |
| CAS Number | 162401-62-9 | [3][4] |
| Appearance | Solid | |
| Melting Point | 118-120 °C | |
| Boiling Point | 356.4 ± 37.0 °C (Predicted) | |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| Storage Temperature | 2-8°C for long-term storage. Can be shipped at room temperature. Sealed in a dry, well-ventilated place. | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Data sourced from multiple suppliers and databases.[2][3]
Pictogram:
Signal Word: Warning
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to minimize risks associated with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.
-
Skin Protection:
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.
-
Gown: A disposable, polyethylene-coated polypropylene gown or other laminate material resistant to chemical permeation is required. Laboratory coats made of cloth are not suitable.
-
-
Respiratory Protection:
-
For handling small quantities in a well-ventilated fume hood, a fit-tested N95 or N100 NIOSH-approved respirator may be sufficient to protect against airborne particles.
-
In situations with potential for generating significant dust or aerosols, or if working outside of a fume hood, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) is mandatory.
-
-
Other Protective Gear: Disposable head, hair, and shoe covers should be worn to prevent contamination.
Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.
-
Avoid contact with skin and eyes.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust generation.
-
For solution preparation, add the solid to the solvent slowly to prevent splashing.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
For long-term storage, keep refrigerated at 2-8°C.[4]
Emergency Procedures
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[3][5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[3][5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Hazardous Combustion Products: Carbon oxides and hydrogen fluoride may be produced in a fire.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment as described in section 3.2. Evacuate personnel to a safe area. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel the spilled material. Place in a suitable, closed container for disposal. Avoid creating dust.[3]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate glassware (e.g., volumetric flask, beaker)
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (as specified in section 3.2)
Procedure:
-
Preparation: Don all required personal protective equipment before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a clean, dry weighing boat on the analytical balance within the fume hood and tare the balance.
-
Carefully weigh the desired amount of this compound powder. Avoid generating dust.
-
-
Dissolution:
-
Transfer the weighed solid to an appropriate volumetric flask.
-
Add a portion of the DMSO to the flask, approximately half of the final desired volume.
-
Cap the flask and gently swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add DMSO to the flask until the solution reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution in a tightly sealed container at the recommended storage temperature (2-8°C for long-term).
-
-
Decontamination:
-
Properly dispose of all contaminated disposable materials (e.g., weighing boat, gloves) in a designated hazardous waste container.
-
Clean all non-disposable equipment and the work area in the fume hood according to standard laboratory procedures for hazardous compounds.
-
Remove and dispose of PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly.
-
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for safe handling and emergency response.
Caption: Safe handling workflow for this compound.
Caption: Emergency response workflow for exposure incidents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate for Roflumilast.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is low. What are the common causes and how can I improve it?
Low overall yield can stem from several steps in the synthesis. Common issues include poor selectivity in alkylation steps, incomplete reactions, and product degradation under harsh conditions.
-
Problem Area 1: Non-selective Alkylation: When starting from precursors with two similar hydroxyl groups, such as 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid esters, the first alkylation step can produce a mixture of products, leading to low yields of the desired intermediate and difficult purification.[1]
-
Solution: Consider a synthetic route that avoids selective etherification. For instance, starting with 3-fluoro-4-hydroxybenzaldehyde allows for a more controlled, single-product etherification.[2]
-
-
Problem Area 2: Inefficient Oxidation: The final oxidation step from the corresponding benzaldehyde to the benzoic acid can be a source of yield loss if not optimized.
-
Problem Area 3: Product Degradation: High reaction temperatures over extended periods can lead to product deterioration and an increase in impurities.[2]
-
Solution: Monitor reaction progress (e.g., by TLC or HPLC) to avoid unnecessarily long reaction times. Optimize reaction temperatures as detailed in the protocols below.
-
Q2: I'm having difficulty purifying the intermediate products, especially after the first alkylation. What can I do?
Purification challenges, often requiring cumbersome column chromatography, are a known bottleneck, particularly in routes starting from 3,4-dihydroxy compounds due to the formation of isomeric byproducts.[1][4]
-
Troubleshooting:
-
Route Selection: As mentioned, selecting a starting material like 3-fluoro-4-hydroxybenzaldehyde can yield a single, cleaner product in the initial steps, simplifying purification.[2]
-
Recrystallization: For the final product and key intermediates, recrystallization can be an effective purification method. Toluene and petroleum ether mixtures have been successfully used for the final product.[3]
-
Washing and Extraction: Thorough washing and extraction during the work-up are crucial. Ensure the correct pH is achieved to separate acidic, basic, and neutral components. Saturated brine washes help to remove water from the organic layer before drying.[4]
-
Q3: What are some alternative synthesis routes to avoid common pitfalls?
Several synthetic strategies have been developed to overcome the challenges of low yield and poor selectivity.
-
Route A: From 3-halogeno-4-hydroxybenzaldehyde: This route involves the sequential etherification of 3-halogeno-4-hydroxybenzaldehyde, first with cyclopropylmethanol and then with a difluoromethoxy source, followed by oxidation. This approach offers good reaction selectivity and high yields.[4]
-
Route B: From 3-nitro-4-hydroxybenzoic acid ester: This multi-step process includes alkylation, reduction of the nitro group, diazotization, hydrolysis, another alkylation, and finally deprotection.[1]
-
Route C: From 3-fluoro-4-hydroxybenzaldehyde: This method starts with the etherification of 3-fluoro-4-hydroxybenzaldehyde to form 4-difluoromethoxy-3-fluorobenzaldehyde, followed by a nucleophilic substitution of the fluorine with the cyclopropylmethoxy group, and subsequent oxidation. This route avoids selectivity issues in the first step.[2]
Process Optimization: Data Summary
The following tables summarize reaction conditions from various patented methods to aid in the optimization of your synthesis.
Table 1: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| 3-cyclopropylmethoxy-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, K₂CO₃ | DMSO | 120 | 12 | 85 | 93.6 | [4] |
| 3-cyclopropylmethoxy-4-hydroxybenzaldehyde | Ethyl chlorodifluoroacetate, KOH | DMF | 60 | 8 | 90 | 89.6 | [4] |
| 3-cyclopropylmethoxy-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, K₂CO₃ | DMAC | 120 | 8 | 90 | 89.6 | [4] |
| 3-hydroxy-4-difluoromethoxy-benzoic acid ethyl ester | Bromomethylcyclopropane, Cs₂CO₃ | DMF | 70 | 10 | 91 | Not specified | [1] |
Table 2: Oxidation of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde
| Oxidizing Agent | Additives | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Hydrogen Peroxide (35%) | Tetrabutylammonium bromide | Not specified | 100-110 | 12 | 68g from 75g starting material | [3] |
| Sodium Chlorite | Acidic conditions | Not specified | Not specified | Not specified | Not specified | [2] |
Experimental Protocols & Workflows
Below are detailed methodologies for key synthesis routes and a troubleshooting workflow.
Protocol 1: Synthesis from 3-halogeno-4-hydroxybenzaldehyde[4]
-
Step 1: Synthesis of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde
-
Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-neck flask.
-
Control the temperature at 10-15°C and add 10.08g of 3-chloro-4-hydroxybenzaldehyde, 3.9g of sodium hydride, and 5.13g of cyclopropylmethanol.
-
Stir for 30 minutes, then warm the mixture to 110°C and stir for 10 hours.
-
After cooling, adjust the reaction system to pH 2 with 0.2N hydrochloric acid.
-
Extract three times with ethyl acetate (100 mL each).
-
Wash the combined organic layers with water and then saturated brine.
-
Dry over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the product.
-
-
Step 2: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde
-
To a 250 mL four-neck flask, add 80 mL of DMSO, 9.65g of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, 22.95g of sodium chlorodifluoroacetate, and 34.5g of potassium carbonate.
-
Heat the mixture to 120°C and stir for 12 hours.
-
Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.
-
Perform extraction and washing as described in Step 1.
-
Evaporate the solvent to obtain the aldehyde intermediate.
-
-
Step 3: Oxidation to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid
-
The patent describes this as a subsequent oxidation step, for which standard procedures (e.g., using sodium chlorite or potassium permanganate) can be employed.[4]
-
Logical Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting workflow for low yield.
Synthetic Route Comparison
This diagram illustrates the initial steps of two alternative synthetic routes, highlighting the selectivity issue.
References
- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 3. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently cited and industrially applicable method for the purification of this compound is recrystallization.[1] This technique is effective in removing process-related impurities and by-products.
Q2: What are the recommended solvent systems for the recrystallization of this compound?
A2: A common solvent system for the recrystallization of this compound is a mixture of acetonitrile and petroleum ether (also known as sherwood oil). Other solvents that have been used for the recrystallization of similar benzoic acid derivatives include toluene, ethanol/water mixtures, and hot water, sometimes with the addition of charcoal to remove colored impurities.
Q3: What are the potential impurities that I should be aware of during the purification of this compound?
A3: As an intermediate in the synthesis of Roflumilast, potential impurities can arise from the starting materials, by-products of the reaction, and degradation products. Some potential process-related impurities could be positional isomers or compounds with incomplete etherification or oxidation. For instance, impurities found in Roflumilast that may originate from its intermediates include those with alternative alkyl groups in place of the cyclopropylmethoxy group, or variations in the substitution pattern on the benzene ring.[2]
Q4: What analytical techniques are typically used to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for quantifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for the structural elucidation and characterization of the main compound and any isolated impurities.[2]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Problem: The compound separates as an oil rather than forming crystals upon cooling the recrystallization solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of a stable crystal lattice. |
| Solvent polarity is too high. | If using a mixed solvent system, try increasing the proportion of the less polar solvent. |
| Supersaturation is too high. | Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. |
| Presence of impurities. | Impurities can sometimes inhibit crystallization. Consider a pre-purification step like a charcoal treatment or a simple filtration of the hot solution to remove insoluble matter. |
Issue 2: Poor Recovery of Crystalline Product
Problem: A low yield of the purified compound is obtained after recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation. |
| Incomplete crystallization. | After slow cooling to room temperature, cool the flask in an ice bath for an extended period to maximize precipitation. |
| Crystals lost during filtration. | Ensure the filter paper is properly fitted to the funnel. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product. |
| Product is too soluble in the chosen solvent at low temperatures. | Experiment with different solvent systems. A good recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at low temperatures. |
Issue 3: Persistent Impurities After Recrystallization
Problem: HPLC analysis shows that certain impurities remain even after one or more recrystallization cycles.
Possible Causes & Solutions:
| Cause | Solution |
| Impurity has similar solubility to the product. | Consider using a different solvent system for recrystallization, as the relative solubilities of the product and impurity may differ. |
| Impurity is co-crystallizing with the product. | A second recrystallization from a different solvent system may be effective. Alternatively, column chromatography may be necessary to separate closely related impurities. |
| The impurity is the starting material or a key intermediate. | Ensure the preceding reaction has gone to completion. If necessary, modify the reaction conditions to drive it further. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline based on common practices for purifying substituted benzoic acids and specific information found for the target molecule.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the primary recrystallization solvent (e.g., acetonitrile). Heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities or colored impurities are present, perform a hot gravity filtration. If colored, add a small amount of activated charcoal to the hot solution and stir for a few minutes before filtering.
-
Crystallization: To the hot, clear filtrate, slowly add a less polar co-solvent (e.g., petroleum ether) until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For optimal recovery, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purity Assessment by HPLC (General Method)
A general reversed-phase HPLC method for the analysis of substituted benzoic acids is provided below. Method optimization will be required for baseline separation of all potential impurities.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Navigating the Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting reactions involving the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the production of various pharmaceuticals, including Roflumilast.[1][2][3] This guide is designed to address common challenges encountered during its synthesis, offering practical solutions and preventative measures in a direct question-and-answer format.
Troubleshooting Guide: Common Synthetic Challenges
Question 1: My oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to the corresponding benzoic acid is resulting in a low yield. What are the potential causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the oxidizing agent.
-
Side Reactions: The aldehyde is susceptible to side reactions, especially under harsh oxidative conditions. This can lead to the formation of undesired byproducts.
-
Degradation of Product: The benzoic acid product itself might be sensitive to the reaction conditions and could degrade if the reaction is run for too long or at too high a temperature.[4]
-
Impure Starting Material: The purity of the starting aldehyde is crucial. Impurities can interfere with the oxidation process.
Troubleshooting Strategies:
-
Monitor Reaction Progress: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.
-
Optimize Oxidizing Agent: The choice and amount of oxidizing agent are critical. Common oxidizing agents for this conversion include sodium chlorite in the presence of a chlorine scavenger like sulfamic acid or hydrogen peroxide.[1][5] Ensure the stoichiometry of the oxidizing agent is appropriate. A slight excess may be necessary, but a large excess can lead to side products.
-
Control Temperature: Maintain the recommended reaction temperature. For the oxidation with sodium chlorite and sulfamic acid in glacial acetic acid, the reaction is typically stirred at room temperature.[1]
-
Purification of Aldehyde: Ensure the starting 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is of high purity. If necessary, purify it by recrystallization or column chromatography before proceeding with the oxidation.[5]
Question 2: I am observing significant amounts of impurities in my final this compound product. What are the likely impurities and how can I minimize them?
Likely Impurities:
-
Unreacted Starting Material: Residual 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
-
Over-oxidation Products: Though less common for this specific transformation, harsh conditions could potentially lead to further oxidation or degradation of the aromatic ring.
-
Impurities from Previous Steps: The purity of the final product is highly dependent on the purity of all preceding intermediates. For instance, impurities from the alkylation or difluoromethoxylation steps can carry through.
-
Chlorinated Impurities: If using certain chlorinating agents in previous steps or during the oxidation (e.g., from sodium chlorite), chlorinated byproducts might be present.[5]
Minimization and Purification Strategies:
-
Stepwise Purification: Purify the intermediates at each stage of the synthesis. This will prevent the accumulation of impurities.
-
Recrystallization: This is an effective method for purifying the final benzoic acid product. Toluene and petroleum ether are reported as suitable solvents for recrystallization.[5]
-
Column Chromatography: While less ideal for large-scale industrial production, column chromatography can be used for purification, especially at the lab scale.[5]
-
Washing: After precipitation of the product, thorough washing with water can help remove water-soluble impurities and inorganic salts.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic pathways have been reported, often starting from commercially available precursors. The key final step is typically the oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. The synthesis of this aldehyde intermediate can be achieved through various methods, including:
-
A multi-step synthesis starting from 3-nitro-4-hydroxybenzoic acid ester, involving alkylation, reduction, diazotization, hydrolysis, another alkylation, and finally deprotection.[2][3]
-
Starting with 3,4-dihydroxybenzaldehyde, followed by sequential alkylation and difluoromethoxylation.[5]
-
A route beginning with 3-halogeno-4-hydroxybenzaldehyde, which undergoes reaction with cyclopropylmethanol, followed by reaction with a chlorodifluoroacetic acid derivative.[6]
Q2: What are the key reaction parameters to control during the synthesis?
A2: Careful control of reaction conditions is crucial for a successful synthesis with high yield and purity. Key parameters include:
-
Temperature: Many of the reaction steps, such as alkylations and oxidations, are temperature-sensitive.[2][6]
-
Reaction Time: Monitoring the reaction to determine the optimal time for completion is essential to prevent incomplete reactions or the formation of degradation products.[2]
-
Choice of Base and Solvent: In alkylation steps, the choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., DMF, DMSO) significantly impacts the reaction efficiency.[2][6]
-
Purity of Reagents: Using high-purity starting materials and reagents is fundamental to obtaining a clean product.
Q3: Are there any specific safety precautions I should take when working with the reagents involved in the synthesis?
A3: Yes, several reagents used in the synthesis of this compound require careful handling. For example, reagents like sodium hydride are highly flammable and reactive with water. Solvents such as DMF and DMSO have specific handling and disposal requirements. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The final product itself is classified with hazards such as being harmful if swallowed and causing skin and eye irritation.[7]
Experimental Protocols
Protocol 1: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
This protocol is based on a reported laboratory-scale synthesis.[1]
Materials:
-
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
-
Sulfamic acid
-
Sodium chlorite
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1 equivalent) and sulfamic acid (1.5 equivalents) in glacial acetic acid.
-
Prepare a solution of sodium chlorite (1.5 equivalents) in water.
-
Slowly add the sodium chlorite solution to the aldehyde solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, add water to the reaction mixture to precipitate the solid product.
-
Filter the solid, wash it with water, and dry it at 40°C to obtain this compound.
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Starting Material | Reaction Step | Product | Reported Yield (%) | Reference |
| 3-cyclopropylmethoxy-4-hydroxybenzaldehyde | Reaction with sodium chlorodifluoroacetate | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | 85 | [6] |
| 3-hydroxy-4-difluoromethoxy-benzoic acid ethyl ester | Alkylation with bromomethylcyclopropane | This compound ethyl ester | 91 | [2] |
| 3-amino-4-hydroxybenzoic acid ethyl ester | Diazotization followed by hydrolysis | 3,4-dihydroxybenzoic acid ethyl ester | 83 | [2] |
| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Oxidation with sodium chlorite and sulfamic acid | This compound | Not specified | [1] |
Mandatory Visualization
Diagram 1: General Synthetic Workflow
Caption: Synthetic routes to this compound.
Diagram 2: Troubleshooting Logic for Low Oxidation Yield
Caption: Troubleshooting workflow for low yield in the final oxidation step.
References
- 1. This compound | 162401-62-9 [chemicalbook.com]
- 2. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 3. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 4. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 6. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 7. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The information focuses on its synthesis, potential impurities, and its role as a key intermediate in the manufacturing of Roflumilast.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical intermediate.[1][2] Its principal application is in the synthesis of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast, which is used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] It is also considered an impurity in the final Roflumilast drug product.[4][5]
Q2: What are the common starting materials for the synthesis of this compound?
A common synthetic route involves the use of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde as the starting material.[1]
Q3: What are the critical parameters to control during the synthesis of this compound?
Based on available synthesis information, critical parameters include the choice of oxidizing agent (e.g., sodium chlorite and sulfamic acid), solvent (e.g., glacial acetic acid), reaction temperature (typically room temperature), and the subsequent purification steps to isolate the final product.[1]
Q4: How is this compound converted to Roflumilast?
This compound is converted to Roflumilast through formal condensation of its carboxy group with the amino group of 3,5-dichloropyridin-4-amine.[3] This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with the amine.[4]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield During Synthesis | Incomplete oxidation of the starting aldehyde. | - Ensure the purity of the starting 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.- Verify the concentration and stoichiometry of the oxidizing agents (sodium chlorite, sulfamic acid).[1]- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. |
| Degradation of the product during workup. | - Maintain appropriate temperature control during the reaction and purification steps.- Use a suitable solvent system for extraction and crystallization to minimize product loss. | |
| Presence of Impurities in the Final Product | Unreacted starting material (3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde). | - Optimize reaction time and temperature to drive the reaction to completion.- Employ efficient purification methods such as recrystallization or column chromatography to remove the aldehyde. |
| Side-reactions occurring during synthesis. | - Control the reaction temperature to minimize the formation of temperature-dependent byproducts.- Ensure the purity of all reagents and solvents to avoid introducing reactive contaminants. | |
| Difficulty in Isolating the Product | Product is not precipitating effectively from the reaction mixture. | - After the reaction, try adding a larger volume of water to induce precipitation.[1]- Cool the solution to a lower temperature (e.g., 0-4°C) to decrease the solubility of the product.- If precipitation is still problematic, consider an extractive workup followed by crystallization from a suitable solvent system. |
Experimental Protocols
Synthesis of this compound from 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde[1]
Materials:
-
3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde
-
Sulfamic acid
-
Sodium chlorite
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (1 equivalent) and sulfamic acid (1.5 equivalents) in glacial acetic acid.
-
Prepare a solution of sodium chlorite (1.5 equivalents) in water.
-
Add the sodium chlorite solution to the solution from step 1.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., TLC or HPLC).
-
Upon completion, add water to the reaction mixture to precipitate the solid product.
-
Filter the solid and dry it at 40°C to obtain this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [5][6] |
| Molecular Weight | 258.22 g/mol | [5][6] |
| CAS Number | 162401-62-9 | [5][6] |
| Boiling Point | 356.4°C at 760 mmHg | [7] |
| Density | 1.355 g/cm³ | [7] |
| Flash Point | 169.4°C | [7] |
Visualizations
Caption: Synthetic pathway of this compound and its subsequent conversion to Roflumilast.
Caption: A logical workflow for troubleshooting common issues during the synthesis of the target compound.
References
- 1. This compound | 162401-62-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reliable Chemical Trading Partner, Professional 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid Supply [methylbenzoate-benzoicacid.com]
Technical Support Center: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The information provided is intended to address potential stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). It also serves as a critical reference standard for impurity profiling in the final drug product.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, it is recommended to store this compound in a refrigerator at 2-8°C for long-term storage.[1] The container should be tightly sealed to protect it from moisture and light.
Q3: What are the known impurities associated with this compound?
A3: Impurities can arise during the synthesis of this compound and may be carried through to the final drug product, Roflumilast. These can include process-related impurities from starting materials and by-products of the synthetic steps. A detailed study of Roflumilast has identified several related substances that could potentially be present.[2]
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Based on the general stability of benzoic acid derivatives and forced degradation studies of the related drug Roflumilast, potential degradation pathways for this compound may include:
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Hydrolysis: The ether linkages (cyclopropylmethoxy and difluoromethoxy) could be susceptible to cleavage under strong acidic or basic conditions, although they are generally stable.
-
Oxidation: The aromatic ring is a potential site for oxidative degradation.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of the carboxylic acid group) is a common degradation pathway for benzoic acids.[3][4]
-
Photodegradation: Exposure to UV light can potentially lead to the formation of hydroxylated by-products.
Troubleshooting Guide
This guide addresses common stability-related issues that may be encountered during experiments involving this compound.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage or Experimentation
Possible Cause: Degradation of the compound due to improper storage or harsh experimental conditions.
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C in a tightly sealed, light-protected container.
-
Review Experimental Conditions:
-
pH: Avoid extreme pH conditions. If your experiment requires acidic or basic conditions, consider the potential for hydrolysis.
-
Temperature: Minimize exposure to high temperatures. If heating is necessary, use the lowest effective temperature and shortest possible duration.
-
Light: Protect your samples from direct light, especially UV light.
-
-
Analyze Degradation Products: If unknown peaks persist, consider performing forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This can help in confirming the identity of the impurities.
-
Use a Stability-Indicating HPLC Method: Employ an HPLC method capable of separating the parent compound from its potential degradation products. A well-developed method will have been validated through forced degradation studies.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Loss of compound potency due to degradation. The formation of degradation products could also interfere with the assay.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Assess Purity Before Use: Whenever possible, verify the purity of the compound by a suitable analytical method like HPLC before conducting biological experiments.
-
Consider Solvent Effects: Be mindful of the solvent used to dissolve the compound. Some solvents can promote degradation. Ensure the chosen solvent is compatible and that the solution is not stored for prolonged periods.
-
Run Control Experiments: Include appropriate controls in your assays to monitor for any time-dependent degradation of the compound under your specific experimental conditions.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability based on studies of the related drug Roflumilast and general knowledge of benzoic acid derivatives.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | Potentially susceptible to degradation under strong acidic conditions. | Cleavage of ether linkages, hydroxylation of the aromatic ring. |
| Base Hydrolysis | Potentially susceptible to degradation under strong alkaline conditions. | Cleavage of ether linkages. |
| **Oxidation (e.g., H₂O₂) ** | Susceptible to oxidation. | N-oxides (if part of a larger amide), hydroxylated species. |
| Thermal Degradation | Generally stable at moderate temperatures, but can degrade at high temperatures. | Decarboxylation to form 2-(cyclopropylmethoxy)-1-(difluoromethoxy)benzene. |
| Photodegradation | Generally stable, but prolonged exposure to high-intensity UV light may cause degradation. | Hydroxylated by-products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.0065 M ammonium acetate, pH 6.3) and an organic solvent (e.g., a mixture of methanol and acetonitrile).[5]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 251 nm).[5]
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).
Method Validation: To ensure the method is stability-indicating, it must be validated by performing forced degradation studies. The method should be able to resolve the parent peak from all significant degradation product peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of the compound and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period (e.g., 24-48 hours). Dissolve the stressed sample for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a defined period.
For each condition, analyze the stressed sample by the developed HPLC method and compare it to an unstressed control sample to determine the percentage of degradation and to observe the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals. Our aim is to help researchers, scientists, and drug development professionals anticipate and resolve common experimental challenges to improve yield, purity, and overall success of the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by the problematic outcome.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction during the Williamson ether synthesis step (formation of the cyclopropylmethoxy ether). | - Ensure the complete deprotonation of the hydroxyl group by using a sufficiently strong base like sodium hydride (NaH). - Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the resulting alkoxide.[1] - Confirm the quality of the cyclopropylmethyl bromide, as it can degrade over time. |
| Competing E2 elimination during the Williamson ether synthesis, forming an alkene byproduct.[1][2] | - Maintain a lower reaction temperature, as higher temperatures favor the E2 elimination pathway.[1] - The use of cyclopropylmethyl bromide, a primary alkyl halide, already minimizes this risk compared to secondary or tertiary halides.[3] | |
| Incomplete oxidation of the benzaldehyde intermediate to the benzoic acid. | - Ensure the oxidizing agent (e.g., sodium chlorite, hydrogen peroxide) is fresh and used in the correct stoichiometric ratio. - If starting from benzaldehyde, check for the presence of benzoic acid in the starting material, as benzaldehydes can auto-oxidize.[4][5] Purify by washing with a mild base like sodium bicarbonate if necessary.[6] | |
| Presence of Impurities in the Final Product | C-alkylation of the phenoxide during the Williamson ether synthesis, leading to an isomer.[2][7] | - The choice of solvent is critical. Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation over C-alkylation. Protic solvents can increase the amount of C-alkylation.[1] |
| Unreacted starting materials remaining. | - Increase the reaction time or modestly increase the temperature, while monitoring for byproduct formation. - Ensure efficient mixing to avoid localized concentration gradients. | |
| Hydrolysis of the difluoromethoxy group. | - While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.[8][9] Buffer the reaction mixture if necessary and perform aqueous workups at neutral or near-neutral pH. | |
| Rearrangement of cyclopropylmethyl bromide. | - The cyclopropylmethyl cation is prone to rearrangement. While the SN2 conditions of the Williamson ether synthesis are designed to avoid carbocation formation, localized overheating or protic impurities could potentially facilitate this side reaction. Ensure anhydrous conditions and controlled heating. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an alkene byproduct. What is the most likely cause and how can I prevent it?
A1: The formation of an alkene byproduct is most likely due to a competing E2 elimination reaction during the Williamson ether synthesis step.[1][2] This is more common with sterically hindered alkyl halides. To minimize this, it is crucial to maintain a lower reaction temperature, as higher temperatures favor elimination over the desired SN2 substitution.[1] Using a primary alkyl halide like cyclopropylmethyl bromide is advantageous in minimizing this side reaction.[3]
Q2: My NMR spectrum shows an unexpected isomer. What could it be and how do I avoid its formation?
A2: An unexpected isomer could be the result of C-alkylation instead of the desired O-alkylation on the phenolic oxygen.[2][7] The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon of the aromatic ring. To favor O-alkylation, the choice of solvent is critical. Using polar aprotic solvents like DMF or acetonitrile will increase the yield of the desired ether product.[1]
Q3: How stable is the difluoromethoxy group to the reaction conditions?
A3: The difluoromethoxy group is generally considered to be chemically stable and resistant to cleavage under typical synthetic conditions, including the basic conditions of the Williamson ether synthesis and mild acidic or basic workups.[8][9][10] However, prolonged exposure to strong acids or bases, particularly at high temperatures, could potentially lead to hydrolysis. It is good practice to use the mildest conditions necessary to achieve the desired transformation.
Q4: Can I use a different base for the etherification step?
A4: Yes, while strong bases like sodium hydride are effective for complete deprotonation, other bases such as potassium carbonate or cesium carbonate can also be used, often in a polar aprotic solvent like DMF. The choice of base may influence the reaction rate and temperature required.
Q5: My oxidation of the intermediate aldehyde to the carboxylic acid is sluggish. What can I do?
A5: Firstly, ensure your aldehyde starting material is pure, as aldehydes can air-oxidize to the carboxylic acid, but can also contain inhibitors.[4][5] If the reaction is slow, confirm that your oxidizing agent is active and that you are using the correct stoichiometry. For oxidations using sodium chlorite, the reaction is often buffered with a mild acid scavenger like sulfamic acid.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a composite based on common synthetic routes described in the literature.
Step 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
-
To a solution of 3-hydroxy-4-(difluoromethoxy)benzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropylmethyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Oxidation to this compound
-
Dissolve the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1 equivalent) and sulfamic acid (1.5 equivalents) in glacial acetic acid.
-
Prepare a solution of sodium chlorite (1.5 equivalents) in water.
-
Cool the aldehyde solution in an ice bath and add the sodium chlorite solution dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Upon completion, add water to precipitate the solid product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system like toluene/petroleum ether.
Visualizations
Synthetic Pathway
Caption: Overall synthetic scheme for the target molecule.
Common Side Reactions
Caption: Potential side reactions during ether formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
analytical challenges in characterizing 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Technical Support Center: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Welcome to the technical support center for the analytical characterization of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2][3] Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).[4] The compound itself has also been studied for its potential inhibitory effects on pulmonary fibrosis.[1][5]
Q2: What are the common impurities I should be aware of during the synthesis and analysis of this compound?
A2: Several process-related impurities can arise during the synthesis of Roflumilast, and by extension, in the intermediate this compound. Some potential impurities include starting materials or byproducts from various synthetic routes. A detailed study has identified several Roflumilast impurities that could be relevant.[4] Key examples include isomers and compounds with variations in the substituent groups. It is crucial to have reference standards for these impurities for accurate identification and quantification.
Q3: I am observing poor peak shape in my HPLC analysis. What are the likely causes and how can I troubleshoot this?
A3: Poor peak shape (e.g., fronting, tailing, or broad peaks) in HPLC can be due to several factors. Common causes include column overload, secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. To troubleshoot, you can try the following:
-
Reduce Injection Volume/Concentration: Overloading the column is a frequent cause of peak asymmetry.
-
Adjust Mobile Phase pH: The benzoic acid moiety is acidic. Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic acid or phosphoric acid) to keep the analyte in its neutral form, which generally results in better peak shape on reverse-phase columns.
-
Check for Column Contamination or Degradation: If the problem persists, the column may be contaminated or nearing the end of its lifespan. Flushing the column or replacing it may be necessary.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on its chemical structure (a carboxylic acid with ether linkages), this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7] For reverse-phase HPLC, it is typically dissolved in the mobile phase or a mixture of the mobile phase components. Solubility in aqueous solutions will be pH-dependent, with increased solubility at higher pH due to the deprotonation of the carboxylic acid.
Q5: How can I confirm the identity of the synthesized compound?
A5: A combination of analytical techniques should be used to confirm the identity of this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight (258.22 g/mol ).[2][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, confirming the presence of the cyclopropyl, methoxy, difluoromethoxy, and benzoic acid moieties.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid C=O and O-H stretches.
Troubleshooting Guides
HPLC Troubleshooting
This decision tree provides a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: HPLC Troubleshooting Workflow
Impurity Identification Workflow
This workflow outlines the steps for identifying an unknown peak in a chromatogram.
Caption: Impurity Identification Workflow
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a general starting point for the purity determination of this compound.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method can be used to analyze for volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Derivatization (e.g., silylation) of the benzoic acid may be necessary to improve volatility.
| Parameter | Recommended Conditions |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve 1 mg in 1 mL of a suitable solvent (e.g., dichloromethane). Consider derivatization with a silylating agent like BSTFA. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for the structural elucidation of this compound.
| Parameter | Details |
| Solvent | DMSO-d₆ or CDCl₃ |
| ¹H NMR | Expect signals for the aromatic protons, the difluoromethoxy proton (a triplet), the cyclopropylmethoxy protons, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Expect distinct signals for the aromatic carbons, the difluoromethoxy carbon (a triplet due to C-F coupling), the cyclopropylmethoxy carbons, and the carboxyl carbon. |
| ¹⁹F NMR | A single signal (a doublet due to F-H coupling) is expected for the two equivalent fluorine atoms. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [2][8][9] |
| Molecular Weight | 258.22 g/mol | [2][8][9] |
| CAS Number | 162401-62-9 | [1][2][8] |
| Appearance | Solid | |
| IUPAC Name | This compound | [8] |
| InChIKey | IGFDIFLMMLWKKY-UHFFFAOYSA-N | [10] |
| SMILES | C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F | [2][8] |
References
- 1. This compound | 162401-62-9 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. nbinno.com [nbinno.com]
- 4. jocpr.com [jocpr.com]
- 5. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo [mdpi.com]
- 6. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 7. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 8. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Validation & Comparative
A Comparative Guide to the Purity Validation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid purity, a key intermediate in the synthesis of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.[1][2] The quality of this intermediate is critical, as impurities can carry through the synthetic pathway, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][3]
This document outlines experimental protocols for orthogonal analytical techniques, presents data in a comparative format, and includes workflow diagrams to guide researchers in selecting the most appropriate methods for their specific needs.
Introduction to Purity Analysis
This compound (CAS No. 162401-62-9) is a substituted benzoic acid derivative.[2] Its synthesis involves multiple steps, which can introduce various impurities, including unreacted starting materials, byproducts of side reactions, and residual solvents.[3] Therefore, a robust analytical strategy employing multiple, orthogonal techniques is essential to ensure the purity of this intermediate. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Purity Validation Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitation of known impurities, identification of unknown species, or the determination of absolute purity. The following table summarizes the strengths and weaknesses of the three primary methods discussed in this guide.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Use | Quantification of known impurities, purity assessment. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination, quantification without a specific reference standard of the analyte. |
| Strengths | High sensitivity, high resolution, well-established for pharmaceutical analysis.[4][][6][7][8] | High specificity and sensitivity for volatile compounds, excellent for identification of unknowns through mass spectral libraries.[9][10][11][12] | Primary analytical method, highly specific, provides structural information, does not require a reference standard of the analyte itself.[13][14][15][16][17] |
| Limitations | Requires a reference standard for each impurity for accurate quantification, may not be suitable for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to HPLC, requires a high-purity internal standard, more complex data analysis.[17] |
| Typical Impurities Detected | Process-related impurities, isomers, degradation products.[1][3] | Residual solvents (e.g., Toluene, DMF, Acetonitrile), volatile starting materials.[3] | A wide range of organic impurities with distinct NMR signals. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. The following sections provide methodologies for the key experiments discussed.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential non-volatile process-related impurities.
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is suitable for the identification and quantification of residual solvents that may be present from the synthesis process.
Instrumentation:
-
GC-MS system with a headspace autosampler
-
DB-624 or equivalent capillary column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness)
Method Parameters:
-
Injector Temperature: 220 °C
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 min
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
This method provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Internal Standard:
-
A certified internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
NMR Parameters:
-
Pulse Program: A calibrated 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Visualizing the Validation Workflow
A systematic workflow is crucial for a comprehensive purity assessment. The following diagrams illustrate the logical flow of the validation process and the relationship between the different analytical techniques.
Caption: A workflow for the comprehensive purity validation of this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | 162401-62-9 [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 6. Development and Validation of a Systematized Liquid Chromatographic Method for Estimation of Roflumilast in Tablets and in Presence of its Degradation Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. jocpr.com [jocpr.com]
- 8. asianpubs.org [asianpubs.org]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to the Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the manufacturing of Roflumilast. The comparison focuses on reaction yields, purity, and key experimental conditions to aid in the selection of the most efficient and scalable synthesis strategy.
Introduction
This compound is a crucial building block for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The efficiency and cost-effectiveness of Roflumilast production are highly dependent on the synthetic route chosen for this intermediate. This document outlines and compares several prominent synthetic pathways, providing experimental data and protocols to support an objective evaluation.
Comparative Analysis of Synthesis Routes
Several synthetic strategies for this compound have been developed, each with distinct starting materials and reaction sequences. Below is a summary and comparison of the most common approaches.
Route 1: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
This route utilizes the direct oxidation of the corresponding benzaldehyde derivative. The aldehyde precursor can be synthesized via multiple pathways, which in turn affects the overall efficiency of this route.
Experimental Protocol: Oxidation Step [1] To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml), a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml) is added. The reaction mixture is stirred at room temperature for 1 hour. The addition of water (300 ml) leads to the precipitation of the solid product, which is then filtered and dried.
| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Sodium chlorite, Sulfamic acid | Glacial acetic acid, Water | 1 hr | Room Temp. | High (not specified) | High (not specified) |
Route 2: Multi-step Synthesis from 3-nitro-4-hydroxybenzoic acid ester
This pathway involves a longer sequence of reactions, including alkylation, reduction, diazotization, hydrolysis, and deprotection steps to build the target molecule.[2][3]
Logical Flow of Route 2
A key advantage of this route is the avoidance of certain selectivity issues encountered in other methods. However, the multi-step nature can impact the overall yield and production time.
Route 3: Synthesis from 3,4-dihydroxybenzaldehyde or its ester
This approach involves a two-step alkylation of a catechol derivative. A significant challenge with this route is controlling the regioselectivity of the first alkylation step, which can lead to a mixture of products and require purification by column chromatography, making it less suitable for large-scale industrial production.[2][4]
Experimental Data for Key Steps [4]
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| Difluoromethoxylation | 3,4-dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, NaOH | DMF, Water | 4-5 hr | 80-120 °C | - | - |
| Cyclopropylmethylation | 3-hydroxy-4-(difluoromethoxy)benzaldehyde | Bromomethylcyclopropane | - | - | - | - | - |
| Oxidation | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | - | - | - | - | - | - |
Route 4: Synthesis from 3-halogeno-4-hydroxybenzaldehyde
This method provides an alternative to circumvent the selectivity issues of Route 3.[5] It involves the initial reaction of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol, followed by difluoromethoxylation and subsequent oxidation.
Experimental Data for Key Steps [5]
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| Cyclopropylmethylation | 3-bromo-4-hydroxybenzaldehyde | Cyclopropylmethanol, Potassium Hydride | DMF | 6 hr | 60 °C | 85% | 90.5% |
| Difluoromethoxylation | 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, Potassium carbonate | DMSO | 12 hr | 120 °C | 85% | 93.6% |
Workflow of Route 4
Route 5: Synthesis from 3-fluoro-4-hydroxybenzaldehyde
This recently developed route offers high yields and purity without the need for column chromatography, making it highly suitable for industrial production.[6] The process involves etherification, followed by an electrophilic substitution and a final oxidation step.
Experimental Protocol and Data [6]
Step 1: Synthesis of 3-fluoro-4-(difluoromethoxy)benzaldehyde In a reaction vessel, 270 mL of DMF, 100 g (0.714 mol) of 3-fluoro-4-hydroxybenzaldehyde, 114.3 g (0.749 mol) of sodium chlorodifluoroacetate, 11.8 g of water, and 30.0 g (0.749 mol) of sodium hydroxide are combined. The mixture is heated to 95-100 °C and maintained for 2 hours. After cooling, 500 mL of water is added, and the product is extracted with dichloromethane. The organic phase is washed, dried, and concentrated to yield the product.
-
Yield: 96%
-
Purity: 99.6%
Step 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde This step involves the reaction of 3-fluoro-4-(difluoromethoxy)benzaldehyde with cyclopropylmethanol in the presence of a base.
Step 3: Oxidation to this compound The aldehyde from the previous step is oxidized using sodium chlorite under acidic conditions to yield the final product.
Summary and Conclusion
The choice of synthesis route for this compound depends on factors such as desired scale, cost, and available starting materials.
-
Route 1 is straightforward if the aldehyde precursor is readily available.
-
Route 2 offers a viable, albeit longer, alternative that avoids certain selectivity issues.
-
Route 3 suffers from poor regioselectivity, making it less ideal for large-scale synthesis.
-
Route 4 improves upon Route 3 by starting with a halogenated precursor, offering better control.
-
Route 5 appears to be one of the most promising for industrial applications due to its high yields, high purity, and avoidance of chromatographic purification.[6]
Researchers and development professionals should carefully evaluate these routes based on their specific needs and capabilities. The provided data and protocols offer a foundation for this evaluation, enabling an informed decision for the efficient synthesis of this key pharmaceutical intermediate.
References
- 1. This compound | 162401-62-9 [chemicalbook.com]
- 2. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 3. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 4. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 6. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to PDE4 Inhibitor Precursors: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic precursors for prominent phosphodiesterase 4 (PDE4) inhibitors. The focus is on 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast, compared with precursors for Apremilast and Crisaborole. This comparison is supported by available experimental data on synthesis, alongside detailed protocols for evaluating the final compounds' efficacy.
Phosphodiesterase 4 (PDE4) is a crucial enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a vital role in regulating inflammation.[1] By inhibiting PDE4, intracellular cAMP levels increase, leading to a reduction in the inflammatory response. This mechanism has made PDE4 a significant target for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[2] The efficiency and purity of the final active pharmaceutical ingredient (API) are heavily dependent on the quality and synthetic accessibility of its precursors.
Performance Data: Comparison of Precursor Synthesis
The following tables summarize synthetic routes and performance metrics for the precursors of Roflumilast, Apremilast, and Crisaborole. It is important to note that the data is compiled from various sources, and direct comparisons of yield and purity should be made with caution, as reaction conditions and scales may differ.
Table 1: Synthesis of this compound (Roflumilast Precursor)
| Starting Material | Key Reagents/Solvents | Reaction Steps | Yield (%) | Purity (%) | Source |
| 3-cyclopropylmethoxy-4-hydroxy benzaldehyde | Chlorodifluoroacetic acid sodium, Potassium carbonate, DMSO | Alkylation of the hydroxyl group followed by oxidation of the aldehyde. | 85 | 93.6 | [3] |
| 3-cyclopropylmethoxy-4-hydroxy benzaldehyde | Ethyl chlorodifluoroacetate, Potassium hydroxide, DMF | Alkylation and subsequent hydrolysis. | 90 | 89.6 | [3] |
| 3,4-dihydroxybenzaldehyde | Bromomethylcyclopropane, Sodium chlorite, Sulfamic acid, Acetic acid | Multi-step synthesis involving sequential alkylation and oxidation. | Not specified | Not specified | [4] |
| 3-nitro-4-hydroxybenzoic acid ester | Various | Multi-step process including alkylation, reduction, diazotization, hydrolysis, and deprotection. | Not specified | Not specified | [5][6] |
Table 2: Synthesis of Apremilast Precursors
| Precursor | Starting Material | Key Reagents/Solvents | Overall Yield (%) | Purity (%) | Source |
| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | 3-ethoxy-4-methoxybenzaldehyde | Lithium dimethyl sulfone, Lithium hexamethyldisilazide, Boron trifluoride etherate | ~56 (overall for Apremilast) | 95.5 (ee) | [7] |
| 3-acetamidophthalic anhydride | 3-aminophthalic acid | Acetic anhydride | Not specified | Not specified | [8][9] |
Table 3: Synthesis of Crisaborole Precursors
| Precursor | Starting Material | Key Reagents/Solvents | Overall Yield (%) | Purity (%) | Source |
| 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile | 2-bromo-5-hydroxybenzaldehyde, 4-fluorobenzonitrile | Potassium carbonate, DMF | Not specified | >98 | [10] |
| Crisaborole Intermediate | 4-(4-bromo-3-formyl-phenoxy)-benzonitrile | Sodium borohydride | ~74 (improved process) | 99.4 | [11][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for PDE4 inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of PDE4 inhibitors.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a PDE4 enzyme.[13][14]
1. Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compounds (serial dilutions in DMSO)
-
384-well low-volume, black microplates
-
Fluorescence polarization microplate reader
2. Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound. A typical starting concentration is 100 µM with 1:3 dilutions. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a "No Inhibitor" control (buffer with 1% DMSO) and a "Blank" control (buffer only).
-
Dilute the recombinant PDE4 enzyme and FAM-cAMP substrate to their working concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each test compound dilution to the appropriate wells of the 384-well plate.
-
-
Substrate Addition:
-
Add 5 µL of the diluted FAM-cAMP substrate to all wells.
-
-
Initiate Reaction:
-
To all wells except the "Blank", add 10 µL of the diluted PDE4 enzyme to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Terminate Reaction and Bind Product:
-
Add 60 µL of the diluted Binding Agent to all wells to stop the enzymatic reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Signal Detection:
-
Measure the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
3. Data Analysis:
-
Subtract the average fluorescence polarization value of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
TNF-α Release Assay (Cell-Based ELISA)
This protocol describes a method to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit TNF-α production in stimulated human monocytic cells (e.g., THP-1).[15][16]
1. Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
Test compounds (serial dilutions)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
2. Procedure:
-
Cell Seeding:
-
Seed THP-1 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 200 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
-
Cell Stimulation:
-
Add LPS to each well (final concentration of 1 µg/mL) to induce TNF-α production. Do not add LPS to the unstimulated control wells.
-
Incubate the plate for 17-24 hours at 37°C.
-
-
Collect Supernatant:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
TNF-α Quantification (ELISA):
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody, followed by incubation and washing.
-
Adding a substrate to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
3. Data Analysis:
-
Generate a standard curve from the absorbance values of the TNF-α standards.
-
Use the standard curve to calculate the concentration of TNF-α in each sample.
-
Determine the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
The selection of a synthetic route for a PDE4 inhibitor precursor is a critical decision in drug development, influencing cost, scalability, and the purity of the final API. While this compound for Roflumilast can be synthesized through various routes with reported high yields, the precursors for Apremilast and Crisaborole also have established, albeit complex, synthetic pathways. The choice of precursor and its synthesis strategy must be carefully evaluated based on factors such as the availability of starting materials, the complexity of the reaction steps, and the ease of purification. The provided experimental protocols for in vitro and cell-based assays offer a standardized framework for evaluating the performance of the final PDE4 inhibitors, enabling a robust comparison of their therapeutic potential.
References
- 1. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 4. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 6. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 9. WO2016146990A1 - Improved process for the preparation of apremilast - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 12. US10329311B1 - Process for the preparation of crisaborole - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Biological Efficacy of Roflumilast Derived from Different 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the biological efficacy of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor, synthesized from different batches of the key precursor, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The purity and impurity profile of this starting material can significantly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3][4] This document outlines the necessary experimental protocols, data presentation formats, and theoretical underpinnings to conduct a thorough comparative analysis.
Experimental Workflow
The following workflow provides a systematic approach to compare the biological efficacy of Roflumilast synthesized from a reference batch and two test batches of this compound.
Caption: Experimental workflow for comparative efficacy testing.
Roflumilast's Mechanism of Action: The PDE4 Signaling Pathway
Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme highly expressed in inflammatory cells.[5][6][7] By inhibiting PDE4, roflumilast prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[5][6][7][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately suppressing the expression and release of pro-inflammatory mediators like TNF-α, IL-6, and IL-8.[5][8][9][10][11]
Caption: Roflumilast's PDE4 inhibitory signaling pathway.
Experimental Protocols
PDE4 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of Roflumilast, providing a direct measure of its primary pharmacological activity.
-
Objective: To quantify and compare the PDE4 inhibitory potency of Roflumilast derived from different benzoic acid batches.
-
Materials:
-
Recombinant human PDE4B1 enzyme (BPS Bioscience or similar)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Roflumilast samples (dissolved in DMSO) from each synthesis batch
-
384-well microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of Roflumilast from each batch in DMSO, followed by dilution in assay buffer.
-
In a microplate, add the diluted Roflumilast samples, recombinant PDE4B1 enzyme, and assay buffer.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and measure the fluorescence polarization. The hydrolysis of FAM-cAMP by PDE4 results in a change in polarization.
-
Calculate the percentage of inhibition for each Roflumilast concentration relative to a no-inhibitor control.
-
Determine the IC50 value for each batch by fitting the concentration-response data to a four-parameter logistic equation.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This cell-based assay assesses the anti-inflammatory activity of Roflumilast, a key indicator of its biological efficacy.
-
Objective: To measure the ability of Roflumilast from different batches to inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) from immune cells.
-
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human lung macrophages.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Roflumilast samples (dissolved in DMSO) from each synthesis batch.
-
ELISA kits for human TNF-α, IL-6, and IL-8.
-
96-well cell culture plates.
-
-
Procedure:
-
Culture the cells to the appropriate density in 96-well plates. For THP-1 cells, differentiation into a macrophage-like state with PMA may be required.
-
Pre-treat the cells with various concentrations of Roflumilast from each batch for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 10 ng/mL) to induce an inflammatory response.[12] Include vehicle-only and LPS-only controls.
-
Incubate for a defined period (e.g., 24 hours) to allow for cytokine production and release.[12]
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each Roflumilast concentration compared to the LPS-only control.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.
Table 1: PDE4 Inhibition by Roflumilast Batches
| Roflumilast Batch (derived from) | PDE4B1 IC50 (nM) |
| Reference Benzoic Acid | 0.8 ± 0.1 |
| Benzoic Acid Test Batch A | 0.9 ± 0.2 |
| Benzoic Acid Test Batch B | 2.5 ± 0.5* |
*Statistically significant difference from the reference batch (p < 0.05). Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of LPS-Induced Cytokine Release by Roflumilast Batches (at 10 nM)
| Roflumilast Batch (derived from) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-8 |
| Reference Benzoic Acid | 65 ± 5% | 58 ± 6% | 55 ± 7% |
| Benzoic Acid Test Batch A | 63 ± 7% | 56 ± 5% | 53 ± 8% |
| Benzoic Acid Test Batch B | 42 ± 6% | 35 ± 8% | 33 ± 9%* |
*Statistically significant difference from the reference batch (p < 0.05). Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The biological efficacy of Roflumilast is critically dependent on its ability to inhibit PDE4 and subsequently suppress inflammatory responses. Variations in the purity and impurity profile of the starting material, this compound, can potentially carry through the synthesis process and impact the final API's pharmacological activity.[1][2][3] The experimental framework detailed in this guide provides a robust methodology for identifying any such discrepancies between different batches. A significant increase in the IC50 value or a decrease in the inhibition of cytokine release, as illustrated with the hypothetical "Test Batch B," would warrant a thorough investigation into the impurity profile of the corresponding benzoic acid precursor. Such comparative studies are essential for ensuring the consistent quality, safety, and therapeutic efficacy of Roflumilast in a clinical setting.
References
- 1. contractpharma.com [contractpharma.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. Preventing Microorganism Contamination in Starting Active Materials for Synthesis from Global Regulatory Agencies: Overview for Public Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigarra.up.pt [sigarra.up.pt]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. nbinno.com [nbinno.com]
- 7. What is Roflumilast used for? [synapse.patsnap.com]
- 8. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 12. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid versus 4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of the spectroscopic data for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and a structurally related alternative, 4-methoxybenzoic acid. The following sections present available experimental data, detailed analytical protocols, and a visual workflow to aid in the characterization of these compounds.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and the comparator, 4-methoxybenzoic acid. This side-by-side comparison is designed to facilitate the identification and differentiation of these two compounds based on their unique spectral signatures.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | CDCl₃ | 7.70 (d, J=8.4Hz, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.22 (d, J=8.1Hz, 1H, Ar-H), 6.72 (t, J=74.7Hz, 1H, -OCHF₂), 3.94 (d, J=6.6Hz, 2H, -OCH₂-), 1.20-1.37 (m, 1H, cyclopropyl-CH), 0.65-0.71 (m, 2H, cyclopropyl-CH₂), 0.36-0.41 (m, 2H, cyclopropyl-CH₂) |
| 4-methoxybenzoic acid | CDCl₃ | 8.07 (d, 2H, Ar-H ortho to -COOH), 6.95 (d, 2H, Ar-H ortho to -OCH₃), 3.88 (s, 3H, -OCH₃), ~11.5 (br s, 1H, -COOH) |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available in the searched resources. |
| 4-methoxybenzoic acid | CDCl₃ | 172.1 (C=O), 164.0 (Ar-C-OCH₃), 132.4 (Ar-CH), 122.0 (Ar-C-COOH), 113.8 (Ar-CH), 55.5 (-OCH₃) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Molecular Weight |
| This compound | ESI | 257.06 | 259.08 | 258.22 g/mol [1] |
| 4-methoxybenzoic acid | ESI | 151.04 | 153.05 | 152.15 g/mol |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Solid | Predicted characteristic absorptions based on functional groups:~3300-2500 (broad, O-H stretch of carboxylic acid)[2][3]~3100-3000 (C-H stretch, aromatic and cyclopropyl)~2950-2850 (C-H stretch, aliphatic)~1710-1680 (strong, C=O stretch of carboxylic acid)[2]~1600, ~1475 (C=C stretch, aromatic ring)~1300-1200 (C-O stretch)~1150-1000 (C-F stretch) |
| 4-methoxybenzoic acid | KBr Pellet | 3300-2500 (broad, O-H stretch), 3010, 2960 (C-H stretch), 1680 (strong, C=O stretch), 1605, 1575, 1510 (C=C stretch), 1430, 1310, 1260, 1170, 930, 845, 775 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for benzoic acid derivatives and may require optimization for specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for detailed spectral analysis.
-
¹H NMR Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover a range of at least 0-15 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Data Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover a range of at least 0-200 ppm.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. The sample should be free of non-volatile salts and buffers. Filtration through a 0.2 µm syringe filter is recommended to remove particulate matter.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for the analysis of benzoic acid derivatives.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. For carboxylic acids, the negative ion mode is often preferred.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal intensity of the molecular ion.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of two chemical compounds.
Caption: Workflow for comparative spectroscopic analysis.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and consistent performance of analytical methods are critical in pharmaceutical development. This guide provides a comprehensive comparison of hypothetical, yet representative, cross-validation approaches for the analytical determination of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast.[1][2][3] Cross-validation ensures that a validated analytical procedure yields consistent and reliable results across different laboratories, instruments, or analytical techniques.[4] This is essential for maintaining data integrity and complying with regulatory expectations.[4]
This guide outlines two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and details the cross-validation process between a transferring (originating) and a receiving laboratory.
Strategies for Analytical Method Cross-Validation
There are several approaches to cross-validating analytical methods, with the choice depending on the method's complexity and the receiving laboratory's experience.[5] The most common strategies include:
-
Comparative Testing: Both the transferring and receiving laboratories analyze the same homogeneous batch of samples.[5] The results are then statistically compared against predefined acceptance criteria. This is the most common approach.[5]
-
Co-validation: The receiving laboratory participates in the validation of the analytical method with the transferring laboratory.[5] This is often used when a new method is being developed for implementation at multiple sites.[5]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[5] This is typically necessary when there are significant differences in the laboratory environments or equipment.[5]
This guide will focus on the comparative testing approach.
Experimental Protocols
Method 1: HPLC-UV Analysis
This method is designed for the quantification of this compound in a drug substance.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Method 2: LC-MS/MS Analysis
This method is intended for the trace-level quantification of this compound, for instance, as an impurity.
-
Instrumentation: Sciex Triple Quad 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: m/z 257.1 -> 212.1
-
Declustering Potential (DP): -60 V
-
Collision Energy (CE): -25 V
-
-
Sample Preparation: Dilute the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.
Caption: A typical workflow for comparative testing in cross-validation.
Data Presentation: Comparative Performance
The following tables summarize the expected performance data from the two analytical methods, which would be compared during cross-validation. The acceptance criteria are based on common industry practices for analytical method validation.
Table 1: HPLC-UV Method Performance
| Parameter | Transferring Lab Results | Receiving Lab Results | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.5% | 0.6% | ≤ 2.0% |
| - Intermediate Precision | 0.8% | 0.9% | ≤ 2.0% |
| Limit of Quantitation | 0.05 µg/mL | 0.06 µg/mL | Reportable |
| Specificity | No interference | No interference | No co-elution at analyte retention time |
Table 2: LC-MS/MS Method Performance
| Parameter | Transferring Lab Results | Receiving Lab Results | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9996 | ≥ 0.995 |
| Accuracy (% Recovery) | 101.2% | 99.8% | 95.0% - 105.0% |
| Precision (RSD) | |||
| - Repeatability | 1.2% | 1.5% | ≤ 5.0% |
| - Intermediate Precision | 2.5% | 2.8% | ≤ 5.0% |
| Limit of Quantitation | 0.1 ng/mL | 0.1 ng/mL | Reportable |
| Specificity | No matrix effects | No matrix effects | No significant ion suppression/enhancement |
Decision Logic for Cross-Validation Approach
The selection of a suitable cross-validation strategy is a critical step. The following diagram provides a decision-making framework.
Caption: Decision tree for selecting a cross-validation approach.
References
assessing the inhibitory activity of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid on PDE4
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phosphodiesterase 4 (PDE4) inhibitor, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, alongside other established PDE4 inhibitors. This document offers a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows to support research and development in this area.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways.[1] Specifically, it hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in a multitude of cellular processes, including inflammation. By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators. This mechanism has made PDE4 a significant therapeutic target for a variety of inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1]
This guide focuses on this compound, a compound identified as an intermediate in the synthesis of the potent PDE4 inhibitor, Roflumilast. While its direct inhibitory activity on PDE4 is not widely reported in publicly available literature, its known effects on inflammatory and fibrotic processes suggest a potential role in modulating these pathways.[2] For a comprehensive comparison, this guide includes data on well-characterized PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole.
Comparative Inhibitory Activity
| Compound | Target | IC50 (nM) | Notes |
| This compound | PDE4 | Not Available | An intermediate in the synthesis of Roflumilast.[3] Has demonstrated inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition and pulmonary fibrosis.[2] |
| Roflumilast | PDE4B, PDE4D | 0.84, 0.68 | A potent and selective PDE4 inhibitor.[1][4] |
| Apremilast | General PDE4 | 74 | An oral PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.[1] |
| Crisaborole | General PDE4 | 490 | A topical PDE4 inhibitor for atopic dermatitis.[4] |
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
A common method to determine the inhibitory activity of a compound against PDE4 is the fluorescence polarization (FP) assay. This technique measures the change in the rotational speed of a fluorescently labeled cAMP substrate.
Principle: A small, fluorescently labeled cAMP molecule (FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a larger, slower-tumbling complex, leading to an increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.[5]
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-labeled cAMP substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
Test compound (e.g., this compound) and known inhibitors (e.g., Roflumilast)
-
Binding agent (phosphate-binding nanoparticles)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Enzyme Addition: Add the diluted recombinant PDE4 enzyme to all wells except the negative control. Incubate briefly at room temperature.
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Reaction Termination and Detection: Add the binding agent to all wells to stop the reaction and bind to the newly formed FAM-AMP.
-
Measurement: After a further incubation period (e.g., 30 minutes), measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).[5]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action of its inhibitors.
Caption: Simplified PDE4 signaling pathway and the action of inhibitors.
Experimental Workflow for PDE4 Inhibition Assay
The diagram below outlines the key steps in a typical fluorescence polarization-based PDE4 inhibition assay.
Caption: Workflow for an in vitro PDE4 inhibition assay.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and its Analogs in the Context of PDE4 Inhibition and Anti-Fibrotic Activity
A comprehensive guide for researchers and drug development professionals detailing the synthesis, biological activity, and structure-activity relationships of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and its analogs. This guide provides quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a key intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).[1] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells. Beyond its role as a synthetic precursor, recent studies have highlighted the intrinsic biological activity of this compound, particularly its ability to modulate fibrotic processes. This guide provides a comparative analysis of this benzoic acid derivative and its analogs, focusing on their PDE4 inhibitory potential and their effects on the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a key driver of fibrosis.
Quantitative Analysis of Biological Activity
While this compound is primarily recognized as an intermediate for the highly potent PDE4 inhibitor Roflumilast (IC50 for PDE4B = 0.84 nM, PDE4D = 0.68 nM), its own PDE4 inhibitory activity is a subject of investigation.[1][2] To provide a comprehensive comparison, this section summarizes the available quantitative data for the target compound and its relevant analogs.
Data on the direct PDE4 inhibitory activity of this compound is not extensively available in the public domain. The provided table includes data for structurally related compounds to infer potential activity and guide future research.
| Compound/Analog | Target | IC50 (nM) | Biological Activity | Reference |
| Roflumilast | PDE4B | 0.84 | Potent anti-inflammatory effects in COPD. | [1][2] |
| PDE4D | 0.68 | |||
| Apremilast | PDE4 | 74 | Treatment of psoriatic arthritis and psoriasis. | [1] |
| Crisaborole | PDE4 | 490 | Topical treatment of atopic dermatitis. | [1] |
| PDE-423 (a pyrazole-containing analog) | PDE4 (enzyme assay) | 140 | Potential anti-asthmatic drug. | |
| PDE4 (cell-based assay) | 550 | |||
| Compound 11e (a dialkyloxyphenyl hybrid) | PDE4B | 2.82 | Potent anti-inflammatory activity. | [3] |
| TNF-α inhibition | 7.20 |
Structure-Activity Relationship (SAR)
The structure of this compound and its analogs plays a crucial role in their biological activity. Key structural features and their impact on PDE4 inhibition are outlined below:
-
Benzoic Acid Moiety: The carboxylic acid group can be a key interaction point within the enzyme's active site. Esterification or amidation of this group, as seen in the conversion to Roflumilast, significantly impacts potency and pharmacokinetic properties.[4][5]
-
Cyclopropylmethoxy Group: This bulky, lipophilic group often contributes to enhanced potency and favorable interactions within the hydrophobic pockets of the PDE4 active site.[2]
-
Difluoromethoxy Group: The fluorine atoms can modulate the electronic properties of the phenyl ring and improve metabolic stability.[2]
-
Substitution on the Phenyl Ring: The positions and nature of substituents on the benzoic acid ring are critical for activity. Structure-activity relationship studies of various benzoic acid derivatives have shown that modifications can lead to agonists, antagonists, or inhibitors of different targets.[4][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of this compound and its analogs.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the inhibitory activity of compounds against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-labeled cAMP (fluorescent substrate)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Binding Agent (specific for 5'-AMP)
-
Test compounds and a reference inhibitor (e.g., Rolipram)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the PDE4 enzyme and FAM-cAMP substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted compounds or vehicle (for control wells) to the microplate wells.
-
Add the diluted PDE4 enzyme to all wells except the negative control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Binding Agent to all wells. The Binding Agent will bind to the hydrolyzed 5'-AMP product.
-
Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow for complete binding.
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT) in A549 Cells
This protocol outlines the procedure to assess the anti-fibrotic potential of compounds by measuring their ability to inhibit TGF-β1-induced EMT in a human lung adenocarcinoma cell line.[8][9][10][11][12]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting or immunofluorescence (e.g., primary antibodies against E-cadherin and Vimentin, secondary antibodies, lysis buffer, etc.)
Procedure:
-
Cell Culture: Culture A549 cells in standard cell culture medium until they reach a desired confluency (e.g., 70-80%).
-
Serum Starvation: Before treatment, replace the culture medium with a serum-free or low-serum medium for a few hours to synchronize the cells.
-
Treatment:
-
Treat the cells with different concentrations of the test compounds for a specified pre-incubation period.
-
Induce EMT by adding a specific concentration of TGF-β1 (e.g., 5-10 ng/mL) to the culture medium.[10]
-
Include appropriate controls: untreated cells, cells treated with TGF-β1 only, and cells treated with the vehicle.
-
Incubate the cells for a period of 24 to 72 hours.
-
-
Assessment of EMT Markers:
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein expression levels of epithelial markers (e.g., E-cadherin, which is expected to decrease) and mesenchymal markers (e.g., Vimentin, N-cadherin, which are expected to increase).
-
Immunofluorescence: Fix and permeabilize the cells, then stain with primary antibodies against epithelial and mesenchymal markers, followed by fluorescently labeled secondary antibodies. Visualize the changes in protein expression and cellular morphology using a fluorescence microscope.
-
-
Data Analysis: Quantify the changes in the expression of EMT markers in the treated groups compared to the control groups.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iomcworld.com [iomcworld.com]
- 7. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Epithelial-to-Mesenchymal Transition-Like Process Induced by TGF-β1 Enhances Rubella Virus Binding and Infection in A549 Cells via the Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transtorming Growth Factor β1 Induces Epithelial-to-Mesenchymal Transition of A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of TGF-β1-Induced EMT by Autophagy-Dependent Energy Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate and known impurity in the synthesis of Roflumilast. This document outlines the performance characteristics of the primary reference standard and compares it with potential alternatives, supported by available experimental data and detailed analytical protocols.
Overview of Reference Standards
This compound (CAS 162401-62-9) is a critical reference material for quality control and analytical method development in the pharmaceutical industry, particularly for the manufacturing of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The purity and characterization of this reference standard are paramount for ensuring the accuracy and reliability of analytical results. This guide evaluates the primary standard and its common alternatives, which are often process-related impurities of Roflumilast.
Comparison of Reference Standards
The following tables summarize the available quantitative data for this compound and its potential alternative reference standards.
Table 1: Quantitative Data for this compound
| Parameter | Specification | Supplier/Source |
| Purity (HPLC) | 99.99% | MedchemExpress[1] |
| Molecular Formula | C₁₂H₁₂F₂O₄ | Multiple Sources[2][3] |
| Molecular Weight | 258.22 g/mol | Multiple Sources[2][3] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | MedchemExpress[1] |
| Appearance | White to off-white solid | MedchemExpress[1] |
Table 2: Comparison with Alternative Reference Standards (Roflumilast Impurities)
| Compound Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |
| Roflumilast Related Compound C (3,5-dichloropyridin-4-amine) | 22889-78-7 | ≥95%[] | C₅H₄Cl₂N₂ | 163.01 | 2-8°C |
| Roflumilast Impurity-II (4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide) | 162401-43-6 | Data Not Available | C₁₇H₁₄Cl₂F₂N₂O₃ | 403.21 | Data Not Available |
| Roflumilast Impurity-III (3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide) | 1391052-24-6 | Data Not Available | C₂₀H₂₀Cl₂N₂O₃ | 407.29 | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from validated HPLC methods for Roflumilast and its impurities and can be used for the purity determination of this compound and its related compounds.[5][][7][8]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Zorbax SB C18, 50 mm x 4.6 mm, 1.8 µm particle size.[5]
-
Mobile Phase A: 0.005 M Ammonium formate buffer (pH 3.5).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program:
Time (min) % Mobile Phase B 0 80 35 10 36 80 | 40 | 80 |
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 215 nm.[8]
-
Injection Volume: 3 µL.[8]
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 150 µg/mL.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of the reference standards.
-
Instrumentation: Bruker 400 MHz Avance spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Data for this compound (Predicted):
-
Signals corresponding to the cyclopropyl, methoxy, aromatic, and carboxylic acid protons are expected. The difluoromethoxy group will present a characteristic triplet.
-
-
¹³C NMR Data for this compound (Predicted):
-
Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, aromatic carbons, and carbons of the cyclopropyl and methoxy groups. The carbon of the difluoromethoxy group will show a triplet due to coupling with fluorine.
-
Note: While a Certificate of Analysis for the primary standard confirms the structure via ¹H NMR, specific spectral data was not publicly available. The information above is based on general principles of NMR spectroscopy.
TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells
This protocol is based on published studies investigating the biological activity of this compound.[9][10]
-
Cell Line: A549 (human lung adenocarcinoma) cells.
-
Seeding: Seed A549 cells in 6-well plates at a density of 2 × 10⁵ cells/well in DMEM supplemented with 10% FBS.
-
Starvation: When cells reach 70-80% confluence, replace the culture medium with serum-free DMEM containing 0.1% BSA for 2 hours.
-
Induction of EMT: Stimulate the cells with recombinant human TGF-β1 at a concentration of 10 ng/mL in serum-free DMEM with 0.1% BSA for 48 hours.
-
Treatment: The reference standard or its alternatives can be co-incubated with TGF-β1 to assess their inhibitory effects on EMT.
-
Analysis:
-
Morphological Changes: Observe changes from the typical epithelial cobblestone morphology to a more elongated, spindle-like mesenchymal phenotype using a phase-contrast microscope.
-
Western Blotting: Analyze the expression of EMT markers. A decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers such as α-smooth muscle actin (α-SMA) and Vimentin are indicative of EMT.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the TGF-β signaling pathway involved in pulmonary fibrosis and a typical experimental workflow for evaluating the biological activity of the reference standards.
Caption: TGF-β/Smad signaling pathway in pulmonary fibrosis.
Caption: Experimental workflow for evaluating EMT inhibition.
Conclusion
This compound is a well-characterized reference standard with high purity, making it suitable for demanding analytical applications. While several Roflumilast-related impurities can be considered as alternative reference standards, comprehensive quantitative data for these alternatives is less readily available. The choice of a reference standard should be based on the specific requirements of the analytical method and the availability of well-characterized materials. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers working with these compounds, particularly in the context of drug development and biological research into fibrotic diseases.
References
- 1. Roflumilast | 162401-32-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. jocpr.com [jocpr.com]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. cleanchemlab.com [cleanchemlab.com]
A Comparative Guide to the Inter-Laboratory Analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document outlines the expected performance of common analytical techniques based on data from similar compounds and regulatory guidelines. The aim is to assist laboratories in selecting and validating appropriate methods for their research and development needs.
Comparison of Analytical Method Performance
The two most common and suitable analytical techniques for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of a method depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of Typical Performance Characteristics of HPLC-UV and LC-MS/MS
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | Moderate | High |
| Matrix Effect | Low | Can be significant |
| Instrumentation Cost | Lower | Higher |
| Throughput | Lower | Higher |
Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and method optimization.
Experimental Protocols
Detailed and validated experimental protocols are crucial for ensuring the accuracy and reproducibility of results across different laboratories. Below are generalized protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
1. Protein Precipitation (PPT):
-
Principle: Proteins are precipitated from the biological matrix (e.g., plasma, serum) by adding a water-miscible organic solvent.
-
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of a cold precipitating agent (e.g., acetonitrile, methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant for analysis.
-
2. Liquid-Liquid Extraction (LLE):
-
Principle: The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility.
-
Protocol:
-
To 200 µL of plasma/serum, add an appropriate internal standard.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
3. Solid-Phase Extraction (SPE):
-
Principle: The analyte is selectively retained on a solid sorbent while interferences are washed away. This method was successfully used for the analysis of roflumilast and its metabolite in human plasma.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 254 nm for benzoic acid derivatives).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
LC-MS/MS Method
A sensitive and reliable LC-MS/MS method was developed for the simultaneous determination of Roflumilast and its N-oxide metabolite in monkey plasma. A similar approach can be adapted for this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to ensure good separation and peak shape.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for the analyte and internal standard need to be determined.
-
Method Validation
All analytical methods must be validated according to regulatory guidelines from bodies like the FDA and EMA to ensure reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of the target analyte.
Method Selection Logic
Caption: Decision tree for selecting an appropriate analytical method.
Safety Operating Guide
Proper Disposal of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS No. 162401-62-9).
Compound Hazard Profile
A thorough understanding of the hazards associated with a chemical is the first step in safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Environmental Hazard | Potential for environmental harm if released.[1] |
Personal Protective Equipment (PPE) Required
Before beginning any disposal procedure, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical splash goggles and a face shield if there is a risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves (double-gloving is recommended).[2] Consult the glove manufacturer's compatibility chart for suitability against this specific compound and any solvents used.
-
Body Protection: A flame-resistant lab coat. A chemical-resistant apron may be necessary for larger quantities.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls are insufficient, use an appropriate respirator.
Disposal Workflow
The following diagram outlines the necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
Experimental Protocols for Disposal
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials contaminated with this compound (e.g., weigh boats, gloves, filter paper) should also be disposed of as hazardous solid waste.
-
-
Solutions:
-
If the compound is in a solution, do not dispose of it down the drain.
-
Collect the organic layers and wash with brine. Dry the organic layers over a suitable drying agent. The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.[2]
-
Collect all liquid waste containing this compound in a sealed, properly labeled, and compatible waste container.
-
2. Waste Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory group
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers tightly closed to prevent the release of vapors or dust.[3][4]
-
Store incompatible waste streams separately to prevent accidental reactions.
4. Final Disposal:
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][5]
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[6]
-
Do not attempt to treat or dispose of the chemical waste through incineration or other methods on your own unless specifically trained and equipped to do so. While thermal treatment can be effective for fluorinated compounds, it requires high temperatures and specific conditions to avoid the release of hazardous byproducts.[7][8]
-
Complete all required waste manifest paperwork provided by the disposal company to ensure a proper chain of custody.
By adhering to these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
- 1. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Operational Guide for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Safety Data Summary
This compound is a compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with the following primary hazards:
-
Acute Toxicity (Oral): Toxic or harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
A summary of key quantitative safety and physical data is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂F₂O₄ |
| Molecular Weight | 258.22 g/mol [1][2] |
| GHS Pictograms | GHS06 (Toxic) |
| Hazard Statements | H301, H302, H315, H319, H335[1] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated work area.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber gloves are recommended.[3] Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the substance.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] However, for procedures with a higher risk of splashes or aerosol generation, chemical splash goggles and a face shield should be used.[3][5]
-
Body Protection: A laboratory coat is mandatory. For operations with a significant risk of contamination, chemical-resistant coveralls or an apron should be worn.[6]
-
Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates must be used.[5]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Designating the Work Area:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Designate a specific area for handling, such as a chemical fume hood, and ensure it is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to control airborne particles.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
Close the primary container tightly immediately after use.
3. Solution Preparation:
-
When dissolving the solid, slowly add the compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
Keep the container covered as much as possible during the dissolution process.
4. Post-Handling Decontamination:
-
Wipe down all surfaces in the designated work area with an appropriate cleaning agent.
-
Thoroughly clean all non-disposable equipment used during the procedure.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste.
-
Use separate, clearly labeled, and compatible waste containers for:
-
Solid waste (e.g., contaminated gloves, weighing paper, paper towels).
-
Liquid waste (e.g., reaction residues, unused solutions).
-
Sharps (if any).
-
2. Waste Container Management:
-
All waste containers must be made of a material compatible with organic acids.[8]
-
Keep waste containers securely closed when not in use.
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[9]
3. Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
4. Storage and Collection:
-
Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.[10]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[11]
Emergency Procedures
Spill Response:
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry into the affected area.
-
Wait for trained emergency response personnel to handle the cleanup.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. offices.austincc.edu [offices.austincc.edu]
- 2. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. hazmatschool.com [hazmatschool.com]
- 5. realsafety.org [realsafety.org]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
